CE-224535
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O6/c1-33-13-16(28)12-26-19(29)11-25-27(21(26)31)15-6-7-18(23)17(10-15)20(30)24-14-22(32)8-4-2-3-5-9-22/h6-7,10-11,16,28,32H,2-5,8-9,12-14H2,1H3,(H,24,30)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCKCIVGBCBZNP-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222742 | |
| Record name | CE-224535 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724424-43-5 | |
| Record name | CE-224535 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0724424435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CE-224535 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12113 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CE-224535 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CE-224535 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8B02RAU3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of CE-224,535: A Selective P2X7 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CE-224,535, also known as PF-04905428, is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2] Developed initially as a potential disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis, its mechanism of action centers on the blockade of the P2X7 receptor, thereby inhibiting the downstream inflammatory signaling cascade.[1][3] This guide provides a detailed technical overview of the mechanism of action of CE-224,535, including its molecular target, downstream signaling pathways, and the experimental methodologies used for its characterization. Although clinical trials in rheumatoid arthritis did not demonstrate efficacy, the compound remains a valuable tool for research into the physiological and pathological roles of the P2X7 receptor.[4]
Primary Molecular Target: The P2X7 Receptor
The primary molecular target of CE-224,535 is the human P2X7 receptor, a non-selective cation channel that is activated by high concentrations of extracellular adenosine triphosphate (ATP). The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and monocytes, and is a key player in inflammatory processes. Upon activation by ATP, the P2X7 receptor undergoes a conformational change, leading to the opening of an ion channel that allows the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. Prolonged activation can lead to the formation of a larger, non-selective pore capable of passing molecules up to 900 Da in size.
Mechanism of Action of CE-224,535
CE-224,535 acts as a selective antagonist of the P2X7 receptor, meaning it binds to the receptor and prevents its activation by ATP. This antagonistic action inhibits the downstream signaling events that are triggered by P2X7 receptor activation. The key consequence of this blockade is the reduced secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) from leukocytes.
The release of these cytokines is a critical step in the inflammatory cascade. The activation of the P2X7 receptor by ATP is a key signal for the assembly and activation of the NLRP3 inflammasome, a multiprotein complex. The activated NLRP3 inflammasome then cleaves pro-caspase-1 into its active form, caspase-1. Active caspase-1, in turn, cleaves the precursor forms of IL-1β and IL-18 into their mature, secretable forms. By blocking the initial activation of the P2X7 receptor, CE-224,535 effectively shuts down this entire pathway, leading to a reduction in inflammation.
Quantitative Data
The potency and pharmacokinetic properties of CE-224,535 have been characterized in various preclinical and clinical studies.
| Parameter | Species | Value | Assay/Condition | Reference |
| IC50 | Human | ~4 nM (pIC50 = 8.4) | Inhibition of BzATP-induced Ethidium Bromide uptake in HEK293 cells | |
| Human | ~4 nM (pIC50 = 8.4) | Inhibition of ATP-induced YO-PRO-1 uptake in HEK293 cells | ||
| Human | ~1.4 nM (pIC50 = 8.85) | Inhibition of ATP-induced IL-1β release from LPS-stimulated monocytes | ||
| Plasma Clearance (CLp) | Rat | 11 mL/min/kg | Oral administration (5 mg/kg) | |
| Volume of Distribution (Vdss) | Rat | 7.6 L/kg | Oral administration (5 mg/kg) | |
| Half-life (t1/2) | Rat | 2.4 h | Oral administration (5 mg/kg) | |
| Dog | 0.77 h | Not specified | ||
| Monkey | 0.46 h | Not specified | ||
| Oral Bioavailability (F) | Rat | 2.6% | Oral administration (5 mg/kg) | |
| Dog | 59% | Not specified | ||
| Monkey | 22% | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of CE-224,535.
Cell Culture
-
HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human P2X7 receptor are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection agent such as 500 µg/mL Geneticin (G418). Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.
-
THP-1 Monocytes: The human monocytic cell line THP-1 is cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophage-like cells, THP-1 monocytes are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 10-100 ng/mL for 24-48 hours.
P2X7 Receptor Antagonist Activity Assays
This assay measures the formation of the large pore associated with P2X7 receptor activation.
-
Cell Seeding: Seed HEK293 cells expressing the human P2X7 receptor into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for cell attachment.
-
Compound Incubation: Gently wash the cells with an assay buffer (e.g., Hank's Balanced Salt Solution - HBSS). Add serial dilutions of CE-224,535 or a vehicle control to the wells and incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Prepare a working solution of the P2X7 receptor agonist, typically ATP (in the mM range) or BzATP (in the µM range), and the fluorescent dye YO-PRO-1 (final concentration of 1-2 µM) in the assay buffer. Add this solution to the wells.
-
Measurement: After a 10-15 minute incubation at room temperature in the dark, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 491 nm and 509 nm, respectively. An increase in fluorescence indicates YO-PRO-1 uptake through the activated P2X7 pore.
Similar to the YO-PRO-1 uptake assay, this method also assesses P2X7 pore formation.
-
Cell Preparation: Prepare HEK293 cells expressing the human P2X7 receptor in a suitable assay buffer.
-
Compound and Agonist Addition: Pre-incubate the cells with CE-224,535 or a vehicle control. Stimulate the cells with a P2X7 agonist (e.g., ATP or BzATP) in the presence of ethidium bromide (typically 12.5 µM).
-
Measurement: Measure the increase in ethidium bromide fluorescence over time using a fluorescence plate reader or flow cytometer. Ethidium bromide enters the cells through the P2X7 pore and intercalates with DNA, leading to a significant increase in fluorescence.
IL-1β Release Assay
This assay quantifies the inhibitory effect of CE-224,535 on the release of the pro-inflammatory cytokine IL-1β.
-
Cell Priming: Culture human primary monocytes or PMA-differentiated THP-1 cells in 24-well plates. Prime the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-24 hours to induce the expression of pro-IL-1β.
-
Compound Incubation: Wash the primed cells and pre-incubate them with various concentrations of CE-224,535 or a vehicle control for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with a P2X7 receptor agonist, typically ATP (1-5 mM), for 15-30 minutes.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of IL-1β using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Visualizations
Signaling Pathway of P2X7 Receptor and Inhibition by CE-224,535
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ATP-gated P2X7 receptors require chloride channels to promote inflammation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
CE-224535 as a selective P2X7 receptor antagonist
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CE-224535 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and immune responses. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative potency and pharmacokinetic data, and detailed experimental protocols for its characterization. The P2X7 receptor signaling cascade and relevant experimental workflows are also visually represented. While showing promise in preclinical studies, this compound did not demonstrate efficacy in a Phase IIA clinical trial for rheumatoid arthritis, highlighting the complexities of translating preclinical findings to clinical outcomes.[1][2] This guide serves as a resource for researchers in the field of purinergic signaling and drug development.
Introduction to the P2X7 Receptor
The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels.[3] Activated by high concentrations of extracellular adenosine triphosphate (ATP), often present at sites of inflammation and cell stress, the P2X7 receptor forms a non-selective cation channel.[4][5] This leads to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. Prolonged activation of the P2X7 receptor can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da in size. This pore formation is a key event in subsequent cellular responses.
The downstream signaling from P2X7 activation is complex and cell-type dependent but critically involves the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. This central role in the inflammatory cascade has made the P2X7 receptor an attractive therapeutic target for a variety of inflammatory and autoimmune diseases.
This compound (also known as PF-04905428) was developed as a selective antagonist of the human P2X7 receptor with the aim of reducing the secretion of IL-1β and IL-18, thereby offering a novel therapeutic approach for diseases like rheumatoid arthritis.
Mechanism of Action
This compound acts by blocking the P2X7 receptor, thereby inhibiting ATP-induced downstream signaling events. This includes the prevention of ion flux and the subsequent formation of the large membrane pore, ultimately leading to the suppression of inflammasome activation and the release of pro-inflammatory cytokines.
Quantitative Data
The following tables summarize the available quantitative data for this compound, including its in vitro potency and preclinical pharmacokinetic parameters.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/System | Species | Agonist | IC50 (nM) | Reference |
| IL-1β Release | LPS-stimulated human monocytes | Human | ATP | 1.4 | IUPHAR/BPS Guide to PHARMACOLOGY |
| YO-PRO-1 Uptake | HEK293 cells expressing P2X7 | Human | ATP | 4 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Ethidium Bromide Uptake | HEK293 cells expressing P2X7 | Human | BzATP | 4 | IUPHAR/BPS Guide to PHARMACOLOGY |
LPS: Lipopolysaccharide; HEK293: Human Embryonic Kidney 293; ATP: Adenosine triphosphate; BzATP: 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate; IC50: Half maximal inhibitory concentration.
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route of Administration | Dose (mg/kg) | CLp (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) | Cmax (µg/mL) | Reference |
| Rat | Oral | 5 | 11 | 7.6 | 2.4 | 2.6 | 0.21 | |
| Dog | Oral | N/A | N/A | N/A | N/A | 59 | N/A | |
| Monkey | Oral | N/A | N/A | N/A | N/A | 22 | N/A |
CLp: Plasma clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability; Cmax: Maximum plasma concentration; N/A: Not Available.
Clinical Trial in Rheumatoid Arthritis
A Phase IIA clinical trial (NCT00628095) was conducted to evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis who had an inadequate response to methotrexate. Patients received 500 mg of this compound twice daily or a placebo for 12 weeks.
The primary endpoint, the American College of Rheumatology 20% (ACR20) response rate at week 12, was not significantly different between the this compound group (34.0%) and the placebo group (36.2%). Similarly, there were no significant differences in secondary endpoints such as ACR50/ACR70 response rates.
While the drug was not efficacious, it demonstrated an acceptable safety and tolerability profile. The most common adverse events were nausea and diarrhea.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize P2X7 receptor antagonists like this compound are provided below.
Fluo-4 Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293-P2X7)
-
96-well black, clear-bottom microplates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Test compound (e.g., this compound)
-
Microplate reader with fluorescence detection capabilities
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in HBSS.
-
Remove the culture medium and wash the cells with HBSS.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compound in HBSS.
-
Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the P2X7 agonist solution at a concentration that elicits a submaximal response.
-
Place the microplate in the reader and record baseline fluorescence.
-
Add the agonist to all wells simultaneously using an automated dispenser.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the baseline fluorescence (ΔF/F₀).
-
Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
YO-PRO-1 Dye Uptake Assay
This assay measures the formation of the large pore associated with prolonged P2X7 receptor activation, which is permeable to the fluorescent dye YO-PRO-1.
Materials:
-
Cells expressing the P2X7 receptor
-
96-well microplates
-
YO-PRO-1 iodide
-
Phosphate-buffered saline (PBS) without Ca²⁺ and Mg²⁺
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Test compound (e.g., this compound)
-
Microplate reader with fluorescence detection capabilities
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate and culture until they reach the desired confluency.
-
Compound and Agonist Incubation:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cells with the test compound for a specific duration.
-
Add the P2X7 agonist to the wells.
-
-
Dye Staining and Measurement:
-
Prepare a YO-PRO-1 staining solution (e.g., 2 µM) in PBS without divalent cations.
-
After agonist incubation, add the YO-PRO-1 solution to each well.
-
Incubate for approximately 10 minutes in the dark at room temperature.
-
Measure the fluorescence intensity using a microplate reader (excitation ~491 nm, emission ~509 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without agonist) from all readings.
-
Plot the fluorescence intensity against the compound concentration and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for antagonist screening.
Caption: P2X7 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vitro screening of P2X7 receptor antagonists.
Conclusion
This compound is a well-characterized, potent, and selective P2X7 receptor antagonist. While it demonstrated promising preclinical activity, it failed to show efficacy in a clinical trial for rheumatoid arthritis. This outcome underscores the challenges in translating preclinical models of inflammation to human disease. The data and protocols presented in this guide provide a valuable resource for the continued investigation of the P2X7 receptor as a therapeutic target and the development of novel antagonists. The detailed experimental workflows and signaling pathway diagrams offer a clear framework for researchers in this field.
References
- 1. Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
PF-04905428 (PF-573228): A Technical Guide to its Chemical Structure, Properties, and FAK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of PF-04905428, more commonly known in scientific literature as PF-573228. This document details its chemical structure, physicochemical properties, and its mechanism of action as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). Detailed experimental protocols for key assays and diagrams of the relevant signaling pathways are provided to support further research and development.
Chemical Structure and Identification
PF-573228 is a synthetic, small-molecule inhibitor. Its chemical identity is established by the following identifiers:
-
IUPAC Name: 6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one[1]
-
Synonyms: PF-04905428, PF-573228, FAK Inhibitor II[2]
-
CAS Number: 869288-64-2[2]
-
SMILES: CS(=O)(=O)C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)CC4
Physicochemical Properties
A summary of the key physicochemical properties of PF-573228 is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 491.5 g/mol | |
| Appearance | Yellow solid | |
| Purity | ≥95% | |
| Solubility | DMSO: 15 mg/mLDMF: 20 mg/mL | |
| Storage | Store at +4°C | |
| Stability | ≥ 4 years |
Mechanism of Action: FAK Inhibition
PF-573228 is a potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. The mechanism of action of PF-573228 involves binding to the ATP-binding pocket of the FAK kinase domain, thereby preventing the phosphorylation of FAK at its autophosphorylation site, Tyrosine 397 (Tyr397). This inhibition of FAK autophosphorylation prevents the recruitment and activation of downstream signaling molecules, such as Src family kinases and PI3K, ultimately leading to the disruption of focal adhesions and inhibition of cell motility.
Signaling Pathway
The following diagram illustrates the Focal Adhesion Kinase (FAK) signaling pathway and the point of inhibition by PF-573228.
References
The P2X7 Receptor: A Pivotal Hub in Inflammatory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor (P2X7R) is a unique, ATP-gated ion channel that has emerged as a critical player in the initiation and propagation of inflammatory responses. Expressed predominantly on immune cells, including macrophages, microglia, and lymphocytes, P2X7R acts as a cellular "danger sensor," responding to high concentrations of extracellular ATP released from stressed or dying cells.[1][2] Its activation triggers a cascade of downstream signaling events, culminating in the release of potent pro-inflammatory cytokines and the amplification of the inflammatory milieu. This central role has positioned the P2X7R as a highly attractive therapeutic target for a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders.[3][4] This technical guide provides a comprehensive overview of the P2X7 receptor's function in inflammatory diseases, detailing its signaling pathways, summarizing key quantitative data, and outlining experimental protocols for its study.
P2X7R Signaling Pathways in Inflammation
Activation of the P2X7R by extracellular ATP initiates a complex series of intracellular events. The canonical pathway involves the formation of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and a significant efflux of K⁺.[5] This potassium efflux is a critical trigger for the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that drives the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).
Beyond the NLRP3 inflammasome, P2X7R activation engages multiple other signaling cascades that contribute to the inflammatory response. These include the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, p38, and JNK, as well as the transcription factor NF-κB. These pathways further amplify the production of a broader range of inflammatory mediators, including TNF-α and IL-6.
// Nodes ATP [label="Extracellular ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P2X7R [label="P2X7 Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ion_Channel [label="Ion Channel Formation\n(Na+, Ca2+ influx, K+ efflux)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pore [label="Macropore Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NLRP3 [label="NLRP3 Inflammasome\nAssembly & Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase1 [label="Caspase-1 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_IL1b [label="Pro-IL-1β"]; IL1b [label="IL-1β Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_IL18 [label="Pro-IL-18"]; IL18 [label="IL-18 Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Activation\n(ERK, p38, JNK)"]; NFkB [label="NF-κB Activation"]; Inflammatory_Genes [label="Pro-inflammatory\nGene Transcription", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="TNF-α, IL-6 Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ATP -> P2X7R [label="Binds"]; P2X7R -> Ion_Channel [label="Opens"]; P2X7R -> Pore [label="Prolonged activation leads to"]; Ion_Channel -> NLRP3 [label="K+ efflux triggers"]; NLRP3 -> Caspase1; Caspase1 -> Pro_IL1b [label="Cleaves"]; Pro_IL1b -> IL1b; Caspase1 -> Pro_IL18 [label="Cleaves"]; Pro_IL18 -> IL18; Ion_Channel -> MAPK [label="Ca2+ influx activates"]; Ion_Channel -> NFkB [label="Ca2+ influx activates"]; MAPK -> Inflammatory_Genes; NFkB -> Inflammatory_Genes; Inflammatory_Genes -> Cytokines; } P2X7R inflammatory signaling pathways.
Role of P2X7R in Key Inflammatory Diseases
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, the synovial fluid of inflamed joints contains high concentrations of ATP, creating a pro-inflammatory environment. P2X7R is highly expressed on synoviocytes and infiltrating immune cells in the rheumatoid synovium. Its activation contributes to the production of IL-1β, TNF-α, and matrix metalloproteinases (MMPs), which collectively drive cartilage and bone destruction.
Inflammatory Bowel Disease (IBD)
P2X7R is overexpressed in the intestinal mucosa of patients with IBD, including Crohn's disease and ulcerative colitis. Its activation on intestinal epithelial cells and lamina propria immune cells contributes to mucosal inflammation, apoptosis of regulatory T cells, and breakdown of the intestinal barrier function.
Neuroinflammation
In the central nervous system, P2X7R is primarily expressed on microglia, the resident immune cells of the brain. In neuroinflammatory conditions such as Alzheimer's disease and multiple sclerosis, P2X7R activation on microglia drives their pro-inflammatory M1 polarization, leading to the release of neurotoxic mediators and exacerbating neuronal damage.
Quantitative Data Summary
The following tables summarize key quantitative data related to P2X7R function in inflammatory contexts.
| Parameter | Value | Context | Reference(s) |
| ATP EC₅₀ for human P2X7R | ~1 mM | Activation of P2X7R in microglial cells. | |
| BzATP EC₅₀ for human P2X7R | ~300 µM | Activation of P2X7R in microglial cells. | |
| Extracellular ATP in inflamed tissue | Can reach millimolar concentrations | Synovial fluid in rheumatoid arthritis, inflamed gut in IBD. | |
| P2X7R expression in RA synovium | Significantly upregulated | Compared to healthy synovial tissue. | |
| P2X7R expression in IBD mucosa | Significantly upregulated | Compared to non-inflamed intestinal mucosa. |
Table 1: P2X7R Activation and Expression in Inflammatory Conditions.
| Antagonist | IC₅₀ (human P2X7R) | Cell Type / Assay | Reference(s) |
| A-740003 | ~40 nM | Inhibition of BzATP-induced Ca²⁺ influx in HEK293 cells | |
| AZD9056 | ~2.5 nM | Inhibition of BzATP-induced IL-1β release from monocytes | |
| Brilliant Blue G | ~10 nM - 1 µM | Varies depending on cell type and assay conditions | |
| A-804598 | ~10-20 µM | Inhibition of TNF-α-induced effects in synoviocytes |
Table 2: Potency of Selected P2X7R Antagonists.
Experimental Protocols
Flow Cytometry for P2X7R Expression on Human Peripheral Blood Mononuclear Cells (PBMCs)
// Nodes Start [label="Isolate PBMCs from whole blood\n(Ficoll-Paque density gradient)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash cells with PBS"]; Count [label="Count cells and assess viability\n(Trypan Blue exclusion)"]; Resuspend1 [label="Resuspend in FACS buffer\n(PBS + 2% FBS + 0.1% Sodium Azide)"]; Block [label="Block Fc receptors\n(e.g., with Human TruStain FcX™)"]; Stain [label="Stain with fluorescently-conjugated antibodies:\n- Anti-human P2X7R (e.g., PE-conjugated)\n- Cell surface markers (e.g., CD14 for monocytes)\n- Viability dye (e.g., 7-AAD)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate on ice for 30 min in the dark"]; Wash2 [label="Wash cells twice with FACS buffer"]; Resuspend2 [label="Resuspend in FACS buffer"]; Acquire [label="Acquire data on a flow cytometer", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze data:\n- Gate on live, single cells\n- Identify cell populations (e.g., CD14+ monocytes)\n- Quantify P2X7R expression (MFI)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Wash1; Wash1 -> Count; Count -> Resuspend1; Resuspend1 -> Block; Block -> Stain; Stain -> Incubate; Incubate -> Wash2; Wash2 -> Resuspend2; Resuspend2 -> Acquire; Acquire -> Analyze; } Flow cytometry workflow for P2X7R expression.
Detailed Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Preparation: Wash the isolated PBMCs twice with cold phosphate-buffered saline (PBS). Count the cells and assess viability using Trypan Blue exclusion. Resuspend the cells in FACS buffer (PBS containing 2% fetal bovine serum and 0.1% sodium azide) at a concentration of 1 x 10⁶ cells/mL.
-
Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent (e.g., Human TruStain FcX™) for 10 minutes on ice.
-
Staining: Add a cocktail of fluorescently-conjugated antibodies to the cells. This should include an antibody specific for human P2X7R (e.g., PE-conjugated), antibodies to identify the cell population of interest (e.g., FITC-conjugated anti-CD14 for monocytes), and a viability dye (e.g., 7-AAD) to exclude dead cells from the analysis.
-
Incubation: Incubate the stained cells on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the acquired data using appropriate software. First, gate on the live, single-cell population. Then, identify the cell population of interest based on its surface marker expression (e.g., CD14+ monocytes). Finally, quantify the expression of P2X7R on this population by measuring the mean fluorescence intensity (MFI).
ATP-Induced Dye Uptake Assay for Pore Formation
// Nodes Start [label="Plate cells (e.g., macrophages) in a\n96-well black, clear-bottom plate", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash cells with a low-divalent cation solution"]; Incubate_Dye [label="Incubate with a fluorescent dye\n(e.g., YO-PRO-1 or ethidium bromide)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="Stimulate with ATP or BzATP\n(in the presence or absence of antagonists)"]; Measure [label="Measure fluorescence intensity over time\nusing a plate reader", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze data:\n- Plot fluorescence intensity vs. time\n- Calculate the rate of dye uptake\n- Compare between different conditions", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Wash; Wash -> Incubate_Dye; Incubate_Dye -> Stimulate; Stimulate -> Measure; Measure -> Analyze; } ATP-induced dye uptake assay workflow.
Detailed Methodology:
-
Cell Plating: Plate cells known to express P2X7R (e.g., macrophages or P2X7R-transfected HEK293 cells) in a 96-well black, clear-bottom plate and culture overnight.
-
Washing: Gently wash the cells twice with a solution low in divalent cations (e.g., a saline solution with low Ca²⁺ and Mg²⁺) to enhance P2X7R activation.
-
Dye Incubation: Incubate the cells with a fluorescent dye that can enter the cell through the P2X7R pore, such as YO-PRO-1 (1 µM) or ethidium bromide (25 µM), for 15-30 minutes at 37°C.
-
Stimulation: Add ATP or the more potent agonist BzATP to the wells to stimulate P2X7R pore formation. To test the effect of an antagonist, pre-incubate the cells with the antagonist for a desired period before adding the agonist.
-
Fluorescence Measurement: Immediately after adding the agonist, measure the fluorescence intensity in each well over time using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of dye uptake, which reflects the extent of pore formation, can be calculated from the slope of the initial linear phase of the curve. Compare the rates of dye uptake between different experimental conditions (e.g., with and without antagonist) to assess the effect on P2X7R pore formation.
Whole-Cell Patch-Clamp Electrophysiology for P2X7R Channel Activity
// Nodes Start [label="Prepare cells expressing P2X7R\non a coverslip in a recording chamber", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solutions [label="Prepare extracellular and intracellular solutions"]; Pipette [label="Fabricate a glass micropipette and fill\nwith intracellular solution"]; Seal [label="Approach a cell and form a high-resistance\n(GΩ) seal with the cell membrane"]; Rupture [label="Rupture the cell membrane to achieve\nwhole-cell configuration"]; Clamp [label="Clamp the membrane potential\n(e.g., at -60 mV)"]; Apply_Agonist [label="Apply ATP or BzATP via a perfusion system\n(with or without antagonists)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Record [label="Record the resulting inward current", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze current properties:\n- Amplitude, kinetics, and reversal potential", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Solutions; Solutions -> Pipette; Pipette -> Seal; Seal -> Rupture; Rupture -> Clamp; Clamp -> Apply_Agonist; Apply_Agonist -> Record; Record -> Analyze; } Whole-cell patch-clamp workflow for P2X7R.
Detailed Methodology:
-
Cell Preparation: Prepare cells expressing P2X7R on a glass coverslip placed in a recording chamber on the stage of an inverted microscope.
-
Solutions: Prepare an extracellular solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 glucose, pH 7.4) and an intracellular solution (e.g., containing in mM: 145 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA, pH 7.2).
-
Micropipette: Fabricate a glass micropipette with a resistance of 3-5 MΩ and fill it with the intracellular solution.
-
Seal Formation: Under visual guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential of -60 mV using a patch-clamp amplifier.
-
Agonist Application: Apply ATP or BzATP to the cell using a rapid perfusion system. To test antagonists, pre-apply the antagonist before co-applying it with the agonist.
-
Current Recording: Record the inward currents elicited by the agonist using data acquisition software.
-
Data Analysis: Analyze the recorded currents to determine their amplitude, activation and deactivation kinetics, and ion selectivity (by determining the reversal potential).
Conclusion
The P2X7 receptor stands as a central mediator of inflammation, playing a significant role in the pathogenesis of a multitude of chronic diseases. Its well-defined signaling pathways, particularly its ability to activate the NLRP3 inflammasome, make it a compelling target for therapeutic intervention. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further unravel the complexities of P2X7R biology and to develop novel anti-inflammatory therapeutics targeting this critical receptor. Continued research into the nuanced roles of P2X7R in different cellular contexts and disease states will undoubtedly pave the way for innovative treatments for a wide array of inflammatory disorders.
References
- 1. Frontiers | The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? [frontiersin.org]
- 2. Frontiers | P2X7 Receptor–Mediated Inflammation in Cardiovascular Disease [frontiersin.org]
- 3. Involvement of P2X7 receptor signaling on regulating the differentiation of Th17 cells and type II collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 receptor promotes intestinal inflammation in chemically induced colitis and triggers death of mucosal regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unife.it [iris.unife.it]
Unveiling the Role of CE-224535 in Modulating IL-1β and IL-18 Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) are potent pro-inflammatory cytokines central to numerous autoinflammatory and autoimmune diseases. Their secretion is a tightly regulated process, primarily controlled by the activation of the NLRP3 inflammasome and subsequent caspase-1 activity. CE-224535, a selective antagonist of the P2X7 receptor, has emerged as a critical tool for investigating the signaling pathways that lead to the release of these cytokines. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and quantitative data on its inhibitory effects.
Mechanism of Action: Targeting the P2X7 Receptor to Inhibit Inflammasome Activation
This compound exerts its inhibitory effect on IL-1β and IL-18 secretion by targeting the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells such as macrophages and monocytes. The activation of the P2X7 receptor by extracellular ATP is a key upstream event in the activation of the NLRP3 inflammasome.
The binding of ATP to the P2X7 receptor triggers the opening of its ion channel, leading to a significant efflux of potassium ions (K+) from the cell. This drop in intracellular K+ concentration is a critical signal for the assembly of the NLRP3 inflammasome complex. This multi-protein platform consists of the sensor protein NLRP3, the adaptor protein ASC, and pro-caspase-1.
Once assembled, the NLRP3 inflammasome facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then acts as a molecular scissor, cleaving the inactive precursor forms of IL-1β (pro-IL-1β) and IL-18 (pro-IL-18) into their mature, biologically active forms. These mature cytokines are then secreted from the cell, where they propagate the inflammatory response.
This compound, as a selective P2X7 receptor antagonist, physically blocks the binding of ATP to the receptor. This preventative action inhibits the initial trigger for K+ efflux, thereby preventing the downstream assembly and activation of the NLRP3 inflammasome. Consequently, the cleavage of pro-IL-1β and pro-IL-18 is inhibited, leading to a significant reduction in their secretion.
Quantitative Data for this compound
The potency of this compound in inhibiting P2X7 receptor function and subsequent IL-1β secretion has been quantified in various in vitro assays. The following table summarizes the available data.
| Assay Description | Species | Cell Type | Agonist | Parameter | Value (nM) |
| Inhibition of BzATP-induced Ethidium Bromide Uptake | Human | HEK293 cells expressing P2X7 | BzATP | IC50 | 4 |
| Inhibition of ATP-induced IL-1β Release | Human | LPS-stimulated monocytes | ATP | IC50 | 1.4 |
| Inhibition of ATP-induced YO-PRO-1 Uptake | Human | HEK293 cells expressing P2X7 | ATP | IC50 | 4 |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.
Experimental Protocols
The following protocols provide a framework for studying the inhibitory effects of this compound on IL-1β and IL-18 secretion in vitro. The most common model involves a two-step activation of the NLRP3 inflammasome in macrophages or monocytes.
Cell Culture and Differentiation of THP-1 Monocytes
The human monocytic cell line, THP-1, is a widely used model for studying inflammasome activation. These cells are cultured in suspension and can be differentiated into macrophage-like cells that adhere to culture plates.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation Protocol:
-
Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a cell culture flask.
-
Add phorbol 12-myristate 13-acetate (PMA) to a final concentration of 5-50 ng/mL.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the cells will be adherent and differentiated into macrophage-like cells. Replace the PMA-containing medium with fresh, complete RPMI-1640 medium and allow the cells to rest for 24 hours before proceeding with experiments.
-
Inhibition of IL-1β and IL-18 Secretion using this compound
This protocol details the two-step activation of the NLRP3 inflammasome and the use of this compound as an inhibitor.
-
Materials:
-
Differentiated THP-1 macrophages (or other suitable macrophage/monocyte cell line)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Benzoyl-ATP (BzATP)
-
This compound
-
Cell culture medium (serum-free for the stimulation step)
-
ELISA kits for human IL-1β and IL-18
-
-
Procedure:
-
Priming (Signal 1):
-
Plate the differentiated macrophages in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well).
-
Prime the cells with LPS at a concentration of 1 µg/mL in complete culture medium for 3-4 hours at 37°C. This step upregulates the expression of pro-IL-1β and NLRP3.
-
-
Inhibition with this compound:
-
After the priming step, gently wash the cells with pre-warmed, serum-free medium.
-
Add serum-free medium containing various concentrations of this compound (e.g., a dose-response range from 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with this compound for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
To activate the P2X7 receptor and the NLRP3 inflammasome, add ATP to a final concentration of 1-5 mM or BzATP to a final concentration of 100-300 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
After the activation step, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants for cytokine analysis.
-
Quantify the concentration of secreted IL-1β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Signaling Pathways and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.
Caption: P2X7-NLRP3 signaling pathway for IL-1β and IL-18 secretion.
Caption: Experimental workflow for studying this compound inhibition.
Conclusion
This compound is a potent and selective tool for dissecting the role of the P2X7 receptor in the secretion of IL-1β and IL-18. By blocking the initial ATP-mediated activation of the P2X7 receptor, this compound effectively prevents the downstream activation of the NLRP3 inflammasome, providing a valuable mechanism for studying the pathological roles of these cytokines in inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies of innate immunity and inflammation.
Preclinical Profile of CE-224,535: A P2X7 Receptor Antagonist
Introduction
CE-224,535 (also known as PF-04905428) is a selective, potent antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2] Developed by Pfizer, it was investigated as a potential disease-modifying antirheumatic drug (DMARD) for the treatment of autoimmune conditions such as rheumatoid arthritis (RA) and osteoarthritis.[1][3][4] The rationale for its development stems from the P2X7 receptor's critical role in mediating inflammatory processes, particularly the maturation and release of key pro-inflammatory cytokines. This document provides a comprehensive technical overview of the preclinical data for CE-224,535.
Core Mechanism of Action
The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and monocytes. Pathologically elevated concentrations of extracellular ATP, often resulting from cell stress and damage, activate the P2X7R. This activation triggers the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. A sustained potassium efflux is a critical signal for the assembly and activation of the NLRP3 inflammasome, a multi-protein complex. The activated inflammasome then cleaves pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.
CE-224,535 acts by selectively blocking the P2X7 receptor, thereby preventing ATP-induced ion flux changes and subsequent NLRP3 inflammasome activation. This antagonism effectively reduces the secretion of IL-1β and IL-18, providing a targeted anti-inflammatory therapeutic approach.
Data Presentation
In Vitro Potency
CE-224,535 demonstrates high potency against the human P2X7 receptor in functional assays.
| Assay Type | Parameter | Value | Reference |
| Dye Uptake Assay (YO-PRO-1) | IC50 | 4 nM | |
| Cytokine Release (IL-1β) | IC50 | 1.4 nM |
Pharmacokinetic Profile Across Species
Pharmacokinetic properties of CE-224,535 were evaluated in several preclinical species. The compound exhibited significant inter-species variability, particularly in oral bioavailability.
| Species | Parameter | Value | Dosing | Reference |
| Rat | Plasma Clearance (CLp) | 11 mL/min/kg | - | |
| Volume of Distribution (Vdss) | 7.6 L/kg | - | ||
| Half-life (t1/2) | 2.4 h | - | ||
| Max Plasma Concentration (Cmax) | 0.44 µM | 5 mg/kg, oral | ||
| Oral Bioavailability (F) | 2.6% | 5 mg/kg, oral | ||
| Dog | Half-life (t1/2) | 0.77 h | - | |
| Oral Bioavailability (F) | 59% | - | ||
| Monkey | Half-life (t1/2) | 0.46 h | - | |
| Oral Bioavailability (F) | 22% | - |
The low oral bioavailability in rats was considered a species-specific phenomenon, as bioavailability was adequate in dogs and monkeys.
Experimental Protocols
In Vitro: P2X7R-Mediated IL-1β Release Assay
This protocol is a standard method for evaluating P2X7R antagonist potency by measuring the inhibition of cytokine release from human monocytes.
-
Cell Preparation: Isolate primary human monocytes from peripheral blood.
-
Priming Step: Prime the monocytes with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3 inflammasome components.
-
Compound Incubation: Pre-incubate the LPS-primed monocytes with varying concentrations of CE-224,535.
-
P2X7R Activation: Stimulate the cells with a P2X7R agonist, such as benzoylbenzoyl-ATP (BzATP), to induce receptor activation and subsequent IL-1β release.
-
Quantification: Collect the cell supernatant and quantify the concentration of mature IL-1β using a specific method like an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the IL-1β concentration against the antagonist concentration to determine the IC50 value, representing the concentration of CE-224,535 required to inhibit 50% of the IL-1β release.
In Vivo: Rat Model of Arthritis
Preclinical efficacy was assessed in established rodent models of inflammatory arthritis.
-
Model Induction: The rat streptococcal cell wall (SCW)-induced arthritis model is used to mimic inflammatory arthritis. Arthritis is induced by injecting SCW fragments into the ankle joint, leading to localized inflammation, synovial tissue infiltration, and joint erosion.
-
Compound Administration: CE-224,535 is administered to the rats, typically via oral gavage, at specified doses and time points relative to disease induction.
-
Efficacy Assessment: The effects of the antagonist are evaluated by measuring reductions in articular inflammation (e.g., paw swelling) and the progression of joint erosion, which can be assessed via histology.
Mandatory Visualizations
Caption: P2X7R signaling pathway and inhibition by CE-224,535.
Caption: Preclinical evaluation workflow for a P2X7 antagonist.
Caption: Therapeutic rationale for P2X7R antagonism in RA.
Preclinical Efficacy and Safety
In preclinical models, P2X7R antagonism has been shown to be effective in reducing inflammation. Studies using the rat SCW-induced arthritis model demonstrated that P2X7R inhibition led to reduced articular inflammation and erosive progression. These findings supported the hypothesis that blocking this pathway could be a viable treatment for inflammatory arthritis.
From a safety perspective, CE-224,535 was found to have no significant effect on the hERG channel at a concentration of 1 μM or on major human cytochrome P450 (CYP) enzymes at concentrations up to 30 μM, suggesting a low potential for certain cardiac-related side effects or drug-drug interactions.
Transition to Clinical Development
Based on its promising preclinical profile, CE-224,535 was advanced into clinical trials for rheumatoid arthritis. However, a Phase II clinical trial (NCT00628095) in patients with active RA who had an inadequate response to methotrexate failed to demonstrate efficacy compared to placebo. Despite being administered at a dose (500 mg twice daily) predicted to achieve sufficient receptor inhibition, the primary endpoint was not met. The compound did, however, show an acceptable safety and tolerability profile, with the most common adverse events being nausea and diarrhea. The lack of clinical efficacy led to the discontinuation of its development for RA.
References
- 1. Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
CE-224535: An In-Depth Technical Guide for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The P2X7 receptor, an ATP-gated ion channel primarily expressed on microglia in the central nervous system (CNS), has emerged as a key regulator of the neuroinflammatory cascade. Activation of the P2X7 receptor by high concentrations of extracellular ATP, a danger signal released from stressed or damaged cells, triggers a downstream signaling cascade culminating in the activation of the NLRP3 inflammasome and the release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). CE-224535 is a selective antagonist of the P2X7 receptor that has been investigated for its anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound for neuroinflammation research, summarizing its mechanism of action, available pharmacokinetic data, and relevant experimental protocols. This document is intended to serve as a resource for researchers investigating the therapeutic potential of P2X7 receptor modulation in neurological diseases.
Introduction to P2X7 Receptor in Neuroinflammation
Microglia, the resident immune cells of the CNS, play a pivotal role in initiating and propagating neuroinflammatory responses.[1] Under pathological conditions, damaged neurons and astrocytes release adenosine triphosphate (ATP) into the extracellular space.[1] This extracellular ATP acts as a danger-associated molecular pattern (DAMP), activating purinergic receptors on microglia. Among these, the P2X7 receptor is a key player in transducing this danger signal into a robust inflammatory response.[1]
Prolonged activation of the P2X7 receptor by ATP leads to the formation of a large, non-selective pore in the microglial cell membrane. This pore formation is a critical step that facilitates the assembly and activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1] The activated NLRP3 inflammasome then cleaves pro-caspase-1 into its active form, caspase-1, which in turn processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.[1] The release of IL-1β and IL-18 into the CNS microenvironment amplifies the inflammatory cascade, contributing to neuronal damage and the progression of neurodegenerative diseases. Therefore, antagonism of the P2X7 receptor presents a promising therapeutic strategy for a variety of neurological disorders with a neuroinflammatory component.
This compound: A Selective P2X7 Receptor Antagonist
This compound is a selective antagonist of the P2X7 receptor. It was developed to inhibit the pro-inflammatory cascade mediated by P2X7 receptor activation.
Mechanism of Action
This compound acts by binding to the P2X7 receptor and preventing its activation by extracellular ATP. By blocking the receptor, this compound inhibits the downstream signaling events, including NLRP3 inflammasome activation and the subsequent release of IL-1β and IL-18.
Preclinical and Clinical Data
While specific quantitative data on the efficacy of this compound in neuroinflammation models is limited in publicly available literature, its development was based on its potential to modulate inflammatory responses.
A Phase IIA clinical trial of this compound was conducted in patients with active rheumatoid arthritis who had an inadequate response to methotrexate. In this study, this compound was administered at a dose of 500 mg twice daily for 12 weeks. The trial concluded that this compound was not efficacious in treating rheumatoid arthritis compared to placebo. However, the compound demonstrated an acceptable safety and tolerability profile. The most common adverse events reported were nausea and diarrhea.
Data Presentation
Due to the limited availability of specific data for this compound in neuroinflammation models, the following tables summarize the known properties of the compound and provide a general overview of the expected outcomes for a potent P2X7 antagonist in relevant assays.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Species | Reference |
| Molecular Formula | C21H22FN5O4 | N/A | |
| Molecular Weight | 427.43 g/mol | N/A | |
| Clearance | Low | Rat | N/A |
| Volume of Distribution | Large | Rat | N/A |
| Half-life | ~8 hours | Rat | N/A |
| Brain Penetration | Data not publicly available | N/A | N/A |
Table 2: In Vitro Efficacy of P2X7 Antagonists in Microglial Cell Models
| Assay | Endpoint | Expected Outcome with P2X7 Antagonist |
| ATP-induced IL-1β Release | IL-1β concentration in supernatant | Dose-dependent inhibition |
| ATP-induced Caspase-1 Activation | Caspase-1 activity in cell lysate | Dose-dependent inhibition |
| ATP-induced Pore Formation | Uptake of fluorescent dyes (e.g., YO-PRO-1) | Dose-dependent inhibition |
| LPS + ATP-induced NLRP3 Inflammasome Activation | ASC speck formation, Caspase-1 cleavage | Inhibition |
Table 3: In Vivo Efficacy of P2X7 Antagonists in Neuroinflammation Models (e.g., LPS-induced)
| Model | Endpoint | Expected Outcome with P2X7 Antagonist |
| Lipopolysaccharide (LPS) injection | Brain levels of IL-1β, TNF-α | Reduction |
| Microglial activation (Iba1 staining) | Reduction | |
| Behavioral deficits | Amelioration |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound in neuroinflammation research. These protocols are based on established methods for studying P2X7 receptor function and neuroinflammation.
In Vitro Inhibition of ATP-induced IL-1β Release from Primary Microglia
Objective: To determine the potency of this compound in inhibiting ATP-induced IL-1β release from primary microglial cells.
Methodology:
-
Cell Culture: Isolate primary microglia from the brains of neonatal rodents and culture in DMEM/F12 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.
-
Priming: Prime the microglial cells with lipopolysaccharide (LPS; 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β.
-
Treatment: Pre-incubate the primed microglia with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with a high concentration of ATP (e.g., 5 mM) for 30 minutes to activate the P2X7 receptor.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the IL-1β concentration against the concentration of this compound and calculate the IC50 value.
In Vivo Assessment in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To evaluate the efficacy of this compound in reducing neuroinflammation in a mouse model.
Methodology:
-
Animals: Use adult male C57BL/6 mice.
-
Treatment: Administer this compound or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.
-
Induction of Neuroinflammation: One hour after treatment, inject mice with LPS (e.g., 1 mg/kg, intraperitoneally) to induce a systemic inflammatory response and subsequent neuroinflammation.
-
Tissue Collection: At a specified time point after LPS injection (e.g., 4 or 24 hours), euthanize the mice and collect brain tissue.
-
Analysis of Inflammatory Markers:
-
Cytokine Levels: Homogenize a portion of the brain tissue and measure the levels of IL-1β, TNF-α, and other relevant cytokines using ELISA or multiplex assays.
-
Microglial Activation: Fix the other portion of the brain tissue, prepare sections, and perform immunohistochemistry for the microglial marker Iba1. Quantify the number and morphology of Iba1-positive cells.
-
-
Data Analysis: Compare the levels of inflammatory markers and microglial activation between the vehicle-treated and this compound-treated groups.
Mandatory Visualizations
Signaling Pathways
Caption: P2X7 Receptor Signaling Pathway in Microglia.
Experimental Workflows
Caption: In Vitro Experimental Workflow for this compound.
Caption: In Vivo Experimental Workflow for this compound.
Conclusion
This compound is a selective P2X7 receptor antagonist with a demonstrated safety profile in a clinical setting. While its efficacy in rheumatoid arthritis was not established, its mechanism of action holds significant promise for the treatment of neurological disorders characterized by neuroinflammation. The P2X7 receptor remains a compelling target for therapeutic intervention in conditions such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. Further preclinical investigation of this compound in relevant neuroinflammation models is warranted to fully elucidate its therapeutic potential in the CNS. This technical guide provides a foundational resource for researchers embarking on such investigations, offering a summary of the current knowledge and detailed experimental frameworks to guide future studies. The lack of extensive public data on this compound in neuroinflammation highlights an opportunity for new research to fill this knowledge gap and potentially repurpose a clinically tested compound for a new and critical therapeutic area.
References
Investigating Purinergic Signaling with CE-224535: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CE-224535, also known as PF-04905428, is a potent and selective antagonist of the P2X7 receptor, a key component of the purinergic signaling system.[1][2] The P2X7 receptor, an ATP-gated ion channel, is predominantly expressed on immune cells and is a critical mediator of inflammation.[3][4] Its activation by high concentrations of extracellular ATP, often present at sites of tissue injury and inflammation, triggers a cascade of downstream events including the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[3] Consequently, the P2X7 receptor has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases.
This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of purinergic signaling and inflammation.
Data Presentation
In Vitro Potency of this compound
This compound has been characterized in various in vitro assays to determine its potency as a P2X7 receptor antagonist. The half-maximal inhibitory concentration (IC50) values have been determined in several functional assays, demonstrating its ability to block P2X7 receptor-mediated responses.
| Assay Description | Cell Type | Agonist | IC50 (nM) | Reference |
| Inhibition of BzATP-induced Ethidium Bromide (EtBr) uptake | HEK293 cells expressing human P2X7 | BzATP | 4 | --INVALID-LINK-- |
| Inhibition of ATP-induced YO-PRO-1 uptake | HEK293 cells expressing P2X7 | ATP | 4 | --INVALID-LINK-- |
| Inhibition of ATP-induced IL-1β release | LPS-stimulated human monocytes | ATP | 1.4 | --INVALID-LINK-- |
Pharmacokinetic Properties of this compound
The pharmacokinetic profile of this compound has been evaluated in several preclinical species. These studies provide essential information on the absorption, distribution, metabolism, and excretion of the compound.
| Species | Dose (mg/kg) | Route | Plasma Clearance (CLp) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-life (t½) (h) | Oral Bioavailability (F) (%) | Reference |
| Rat | 5 | Oral | 11 | 7.6 | 2.4 | 2.6 | |
| Dog | - | - | - | - | - | 59 | |
| Monkey | - | - | - | - | - | 22 |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by selectively blocking the P2X7 receptor. The binding of extracellular ATP to the P2X7 receptor opens a non-selective cation channel, leading to an influx of Na+ and Ca2+ and an efflux of K+. This initial channel opening is followed by the formation of a larger, non-selective pore, which allows the passage of molecules up to 900 Da. The influx of calcium and the formation of the large pore are critical for the activation of the NLRP3 inflammasome, a multiprotein complex that processes pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently released from the cell. By antagonizing the P2X7 receptor, this compound inhibits these downstream signaling events, thereby reducing the release of IL-1β and IL-18.
Caption: P2X7 receptor signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize P2X7 receptor antagonists like this compound.
P2X7 Receptor Calcium Imaging Assay
This assay measures the ability of a compound to inhibit agonist-induced calcium influx through the P2X7 receptor.
Caption: Experimental workflow for a P2X7 receptor calcium imaging assay.
Methodology:
-
Cell Culture: Seed cells stably or transiently expressing the P2X7 receptor (e.g., HEK293 cells) into 96-well black-walled, clear-bottom plates and culture for 24-48 hours.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of a mild detergent like Pluronic F-127 to aid in dye solubilization. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Incubation: Wash the cells to remove excess dye. Add serial dilutions of this compound or a vehicle control to the appropriate wells and incubate for a predetermined time.
-
Agonist Stimulation: Utilize an automated dispenser to add a P2X7 receptor agonist, such as BzATP or ATP, to all wells simultaneously.
-
Data Acquisition: Immediately begin measuring fluorescence intensity using a fluorescence plate reader. Record a baseline reading before agonist addition and continue to record for a set period after agonist addition.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Radioligand Binding Assay for P2X7 Receptor
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the P2X7 receptor, allowing for the determination of the compound's binding affinity (Ki).
Caption: Experimental workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the P2X7 receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable P2X7 receptor radioligand (e.g., [³H]A-804598) and a range of concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled P2X7 antagonist).
-
Filtration: After incubation to reach equilibrium, rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate. The membranes with the bound radioligand will be trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: After the filters have dried, add a scintillation cocktail and quantify the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other values to obtain specific binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for P2X7 Receptor Currents
This technique directly measures the ion flow through the P2X7 receptor channel and the effect of antagonists on this current.
Methodology:
-
Cell Preparation: Use cells expressing the P2X7 receptor, either from a stable cell line or primary culture, grown on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.
-
Patch-Clamp Recording: Using a glass micropipette filled with an intracellular solution, form a high-resistance seal (a "gigaseal") with the membrane of a single cell. Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total membrane current.
-
Agonist Application: Apply a P2X7 receptor agonist (e.g., ATP or BzATP) to the cell using a rapid perfusion system. This will elicit an inward current at negative holding potentials.
-
Antagonist Application: To test the effect of this compound, pre-incubate the cell with the compound for a defined period before co-applying it with the agonist.
-
Data Acquisition and Analysis: Record the current responses using an amplifier and digitize the data for computer analysis. Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
Clinical Development and Future Directions
This compound was advanced to clinical trials for the treatment of rheumatoid arthritis. A Phase IIa study in patients with active rheumatoid arthritis who had an inadequate response to methotrexate was conducted. However, the study concluded that this compound was not efficacious in this patient population. Despite this outcome, the compound demonstrated an acceptable safety and tolerability profile.
The lack of clinical efficacy in rheumatoid arthritis does not preclude the potential utility of this compound as a research tool or its investigation in other inflammatory or pain-related conditions where the P2X7 receptor is implicated. The data and protocols presented in this guide provide a solid foundation for further preclinical investigation of this compound and its role in purinergic signaling. Future studies could explore its efficacy in different animal models of disease and further delineate its electrophysiological effects on P2X7 receptor function.
References
The P2X7 Receptor Antagonist CE-224535: A Technical Overview of its Impact on Microglial Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound CE-224535 and its effects on microglial activation. This compound is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel prominently expressed on microglia, the resident immune cells of the central nervous system.[1][2] P2X7R activation is a critical step in the initiation and propagation of neuroinflammatory responses.[1][3][4] This document summarizes the available quantitative data, details relevant experimental protocols for assessing microglial function, and provides visual representations of the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its effects by blocking the P2X7 receptor, thereby inhibiting the downstream signaling cascades that lead to microglial activation. In pathological conditions, excessive extracellular ATP, released from damaged cells, binds to P2X7R, triggering a conformational change that opens a non-selective cation channel. This leads to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺, which initiates a series of intracellular events culminating in the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). By antagonizing this receptor, this compound is positioned as a potential therapeutic agent for neuroinflammatory and neurodegenerative diseases where microglial activation is a key pathological feature.
Quantitative Data Summary
The available quantitative data for this compound primarily focuses on its high-affinity binding and functional inhibition of the human P2X7 receptor. The following table summarizes the key in vitro potency data.
| Parameter | Value | Cell System | Assay Description |
| Yo-Pro IC50 | 4 nM | Not specified | Inhibition of Yo-Pro dye uptake, a measure of P2X7R pore formation. |
| IL-1β IC50 | 1.4 nM | Not specified | Inhibition of IL-1β release, a key downstream effector of P2X7R activation. |
Data sourced from a 2024 review on P2X7 receptor antagonists.
Signaling Pathways and Experimental Workflows
To understand the impact of this compound, it is crucial to visualize the signaling pathway it modulates and the experimental workflows used to assess its efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of P2X7R antagonists like this compound on microglial activation. These are representative protocols and may require optimization for specific experimental conditions.
Primary Microglia Culture
-
Objective: To isolate and culture primary microglia from neonatal mouse or rat pups for in vitro assays.
-
Protocol:
-
Euthanize postnatal day 0-3 (P0-P3) mouse or rat pups and dissect the cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mechanically dissociate the tissue and incubate with trypsin and DNase at 37°C for 15 minutes.
-
Triturate the tissue to obtain a single-cell suspension and plate in T-75 flasks coated with poly-D-lysine.
-
Culture the mixed glial cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics for 10-14 days to form a confluent astrocyte layer with microglia growing on top.
-
Isolate microglia by shaking the flasks on an orbital shaker at 230 rpm for 3-4 hours at 37°C.
-
Collect the supernatant containing the detached microglia, centrifuge, and resuspend in fresh media for plating in assay-specific plates.
-
Cytokine Release Assay (ELISA)
-
Objective: To quantify the release of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) from microglia following treatment with a P2X7R agonist and antagonist.
-
Protocol:
-
Plate primary microglia or a microglial cell line (e.g., BV-2) in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the microglia with a P2X7R agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for a specified duration (e.g., 6-24 hours). A co-stimulant like LPS (100 ng/mL) may be required for robust cytokine production.
-
Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Quantify the concentration of the cytokine of interest in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Phagocytosis Assay
-
Objective: To assess the effect of this compound on the phagocytic capacity of microglia.
-
Protocol:
-
Plate microglia on coverslips in a 24-well plate.
-
Treat the cells with this compound and/or a P2X7R agonist as described above.
-
Add fluorescently labeled particles (e.g., latex beads, zymosan bioparticles, or aggregated amyloid-β) to the culture medium and incubate for 1-2 hours at 37°C.
-
Wash the cells extensively with ice-cold PBS to remove non-phagocytosed particles.
-
Fix the cells with 4% paraformaldehyde and counterstain with a microglial marker (e.g., Iba1) and a nuclear stain (e.g., DAPI).
-
Visualize the cells using fluorescence microscopy and quantify the number or intensity of fluorescent particles per cell.
-
Cell Proliferation Assay
-
Objective: To determine the effect of this compound on microglial proliferation, which can be stimulated by P2X7R activation.
-
Protocol:
-
Culture microglia in the presence of this compound and/or a P2X7R agonist for 24-72 hours.
-
Assess cell proliferation using one of the following methods:
-
Ki-67 Staining: Fix and permeabilize the cells, then incubate with an anti-Ki-67 antibody, a marker of proliferating cells. Visualize and quantify the percentage of Ki-67 positive cells using immunofluorescence.
-
BrdU Incorporation: Add BrdU to the culture medium, which will be incorporated into the DNA of proliferating cells. Detect BrdU incorporation using an anti-BrdU antibody and quantify using a colorimetric or fluorescent method.
-
-
Morphological Analysis
-
Objective: To evaluate changes in microglial morphology, as activation is often associated with a transition from a ramified to an amoeboid shape.
-
Protocol:
-
Culture and treat microglia as described in previous protocols.
-
Fix the cells and perform immunocytochemistry for a microglial marker such as Iba1.
-
Acquire images using a confocal or high-content imaging system.
-
Analyze microglial morphology using software like ImageJ. Parameters to quantify include cell area, perimeter, circularity, and process length and branching (e.g., via Sholl analysis).
-
Gene Expression Analysis (qPCR)
-
Objective: To measure the expression levels of genes associated with microglial activation, such as inducible nitric oxide synthase (iNOS) and CD68.
-
Protocol:
-
Culture and treat microglia with this compound and a P2X7R agonist.
-
Lyse the cells and extract total RNA using a commercially available kit.
-
Synthesize cDNA from the RNA via reverse transcription.
-
Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., Nos2 for iNOS, Cd68) and a housekeeping gene for normalization (e.g., Gapdh).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Conclusion
This compound is a potent antagonist of the P2X7 receptor, a key player in microglial activation and neuroinflammation. While clinical trials for rheumatoid arthritis did not show efficacy, its high potency suggests potential for other indications where P2X7R-mediated inflammation is a driving factor. The experimental protocols detailed in this guide provide a framework for further investigation into the therapeutic potential of this compound in modulating microglial function in the context of neurological disorders. Further research is warranted to expand the quantitative dataset on the effects of this compound on a broader range of microglial activation markers and functions.
References
Methodological & Application
Application Notes and Protocols for CE-224535 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CE-224535 is a selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammation and immune responses.[1][2] Activation of the P2X7 receptor by extracellular ATP triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18, making it a therapeutic target for inflammatory diseases such as rheumatoid arthritis.[2] Developed by Pfizer, this compound has been investigated for its potential as a disease-modifying antirheumatic drug (DMARD).[1][2] Although it showed a favorable safety and pharmacokinetic profile in preclinical and early clinical studies, it did not demonstrate significant efficacy in a Phase IIA clinical trial for rheumatoid arthritis.
These application notes provide a summary of the available preclinical data and detailed protocols for conducting in vivo animal studies with this compound, focusing on rheumatoid arthritis models.
Mechanism of Action
This compound exerts its pharmacological effect by selectively blocking the P2X7 receptor. The binding of extracellular ATP to the P2X7 receptor opens a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux is a critical upstream event for the assembly and activation of the NLRP3 inflammasome. The activated inflammasome then cleaves pro-caspase-1 to its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms. By antagonizing the P2X7 receptor, this compound inhibits this signaling cascade, thereby reducing the release of key inflammatory cytokines.
P2X7 Receptor Signaling Pathway
Data Presentation
Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Route | Plasma Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Rat | 5 | Oral | 11 | 2.4 | 2.6 | |
| Dog | N/A | N/A | N/A | 0.77 | 59 | |
| Monkey | N/A | N/A | N/A | 0.46 | 22 |
N/A: Not available in the public search results.
In Vivo Efficacy in Animal Models of Rheumatoid Arthritis
Experimental Protocols
Formulation of this compound for In Vivo Administration
For oral administration in animal studies, this compound can be formulated as a suspension. A common vehicle for oral gavage in rodents is 0.5% methylcellulose in water.
Preparation of Dosing Suspension (Example for a 10 mg/mL suspension):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a uniform suspension.
-
The suspension should be prepared fresh daily and stored at 4°C, protected from light. Ensure the suspension is thoroughly mixed before each administration.
Animal Models of Rheumatoid Arthritis
The two most common and well-validated rodent models for studying the efficacy of anti-arthritic compounds are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).
The CIA model is widely used as it shares many immunological and pathological features with human rheumatoid arthritis.
Materials:
-
Animals: Male Lewis or Dark Agouti rats, 8-10 weeks old.
-
Collagen: Bovine or chicken type II collagen, dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL.
-
Adjuvant: Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).
-
Dosing Vehicle: 0.5% methylcellulose in water.
-
This compound
Induction Protocol:
-
Day 0 (Primary Immunization):
-
Prepare an emulsion of type II collagen and CFA (1:1 ratio).
-
Inject 0.1 mL of the emulsion intradermally at the base of the tail.
-
-
Day 7 (Booster Immunization):
-
Prepare an emulsion of type II collagen and IFA (1:1 ratio).
-
Inject 0.1 mL of the emulsion intradermally at a site near the primary injection.
-
-
Disease Onset: Arthritis typically develops between days 10 and 14 after the primary immunization.
Treatment Protocol (Therapeutic):
-
Begin daily oral administration of this compound (e.g., 5-50 mg/kg) or vehicle upon the first signs of arthritis (e.g., day 11).
-
Continue daily dosing for a predefined period (e.g., 14-21 days).
Efficacy Endpoints:
-
Clinical Arthritis Score: Score each paw daily on a scale of 0-4 based on the severity of erythema and swelling (0 = normal, 4 = severe swelling and redness of the entire paw and digits). The maximum score per animal is 16.
-
Paw Volume/Thickness: Measure the volume of the hind paws using a plethysmometer or the thickness using a digital caliper every 2-3 days.
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarkers: Measure serum levels of inflammatory cytokines (e.g., IL-1β, TNF-α) and anti-collagen antibodies.
Experimental Workflow for CIA Model
The AIA model is another robust model of inflammatory arthritis, particularly useful for screening anti-inflammatory compounds.
Materials:
-
Animals: Female Lewis rats, 8-10 weeks old.
-
Adjuvant: Mycobacterium butyricum or Mycobacterium tuberculosis suspended in mineral oil (Incomplete Freund's Adjuvant).
-
Dosing Vehicle: 0.5% methylcellulose in water.
-
This compound
Induction Protocol:
-
Day 0:
-
Inject 0.1 mL of the Mycobacterium suspension intradermally into the base of the tail or a hind paw.
-
-
Disease Onset: A primary swelling appears at the injection site, followed by a secondary, systemic arthritic response in the non-injected paws, typically starting around day 10.
Treatment Protocol (Prophylactic or Therapeutic):
-
Prophylactic: Begin daily oral administration of this compound or vehicle on Day 0 and continue for the duration of the study (e.g., 21-28 days).
-
Therapeutic: Begin daily oral administration of this compound or vehicle after the onset of secondary inflammation (e.g., day 10).
Efficacy Endpoints:
-
Similar to the CIA model: clinical arthritis score, paw volume/thickness, histopathology, and inflammatory biomarkers.
Safety and Toxicology
In preclinical studies, this compound demonstrated a good safety profile. Daily oral administration of up to 500 mg/kg for 4 days in rats resulted in no observed toxicity.
Conclusion
This compound is a selective P2X7 receptor antagonist with a well-defined mechanism of action relevant to inflammatory diseases. While it ultimately did not show efficacy in human rheumatoid arthritis, the protocols described here for in vivo animal models of arthritis provide a framework for evaluating the preclinical efficacy of this compound or other compounds targeting the P2X7 pathway. Careful adherence to these established protocols is crucial for obtaining reproducible and reliable data in the drug development process.
References
Application Notes and Protocols for the Use of CE-224535 in a Murine Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CE-224535 is a selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammatory and immune responses.[1] Activation of the P2X7 receptor by extracellular ATP, a damage-associated molecular pattern (DAMP) released from stressed or dying cells, triggers a cascade of downstream signaling events, including the processing and release of pro-inflammatory cytokines such as IL-1β and IL-18.[2][3] This has made the P2X7 receptor an attractive therapeutic target for inflammatory conditions like rheumatoid arthritis.[2][3] While this compound has been investigated in clinical trials for rheumatoid arthritis, detailed preclinical data in murine models of arthritis are not extensively published.
These application notes provide a comprehensive overview of the proposed mechanism of action of this compound and a detailed, generalized protocol for its evaluation in a collagen-induced arthritis (CIA) murine model. The CIA model is widely used as it shares many pathological and immunological features with human rheumatoid arthritis.
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist to the P2X7 receptor. In the context of arthritis, the proposed mechanism involves the inhibition of ATP-mediated activation of the NLRP3 inflammasome in immune cells like macrophages. This, in turn, is expected to reduce the maturation and secretion of key inflammatory cytokines, IL-1β and IL-18, thereby mitigating joint inflammation and damage.
Below is a diagram illustrating the P2X7 signaling pathway and the proposed point of intervention for this compound.
Experimental Protocols
The following protocols describe a generalized procedure for inducing collagen-induced arthritis (CIA) in mice and a framework for evaluating the therapeutic efficacy of this compound. Note: As specific preclinical data for this compound in this model is not publicly available, researchers will need to perform dose-ranging studies to determine the optimal concentration, route of administration, and treatment schedule.
I. Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established and widely used model for studying rheumatoid arthritis. It is characterized by an autoimmune response to type II collagen, leading to joint inflammation, cartilage degradation, and bone erosion.
Materials:
-
Animals: DBA/1 mice, male, 8-10 weeks old. This strain is highly susceptible to CIA.
-
Collagen: Bovine or chicken type II collagen (CII), immunization grade.
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail.
-
Vehicle for this compound: To be determined based on the compound's solubility and formulation (e.g., 0.5% methylcellulose).
Experimental Workflow:
Procedure:
-
Preparation of Emulsions:
-
Prepare a 2 mg/mL solution of type II collagen in 0.05 M acetic acid by stirring overnight at 4°C.
-
For the primary immunization, create a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA).
-
For the booster immunization, create a 1:1 emulsion of the collagen solution with Incomplete Freund's Adjuvant (IFA).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
Treatment with this compound:
-
Begin treatment around the time of arthritis onset (typically days 21-28).
-
Administer this compound or vehicle to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency (e.g., once or twice daily) should be optimized.
-
II. Assessment of Arthritis
1. Clinical Scoring:
-
Visually inspect and score each paw 2-3 times per week, starting from day 21.
-
Use a standardized scoring system:
-
0 = Normal paw
-
1 = Mild swelling and/or erythema of one digit
-
2 = Moderate swelling and erythema of the wrist/ankle or multiple digits
-
3 = Severe swelling and erythema of the entire paw
-
4 = Maximal swelling and erythema with joint deformity
-
-
The maximum score per mouse is 16.
2. Paw Thickness Measurement:
-
Measure the thickness of the hind paws using a digital caliper at each scoring interval.
III. Endpoint Analysis (e.g., Day 42-49)
1. Histological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Use Safranin O staining to evaluate cartilage degradation.
2. Cytokine Measurement:
-
Collect blood via cardiac puncture at the time of euthanasia to obtain serum.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the serum using ELISA or a multiplex bead array.
-
Alternatively, homogenize joint tissue to measure local cytokine concentrations.
3. Anti-Collagen Antibody Titer:
-
Measure the levels of anti-CII antibodies (IgG1 and IgG2a) in the serum by ELISA to assess the immune response to collagen.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Clinical Arthritis Scores
| Treatment Group | Mean Arthritis Score (Day X) | Mean Arthritis Score (Day Y) | Peak Arthritis Score |
|---|---|---|---|
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) |
| Positive Control (e.g., Methotrexate) | | | |
Table 2: Paw Thickness Measurements
| Treatment Group | Paw Thickness (mm) at Day X | Change in Paw Thickness from Baseline |
|---|---|---|
| Vehicle Control | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) |
| Positive Control | | |
Table 3: Serum Cytokine Levels at Endpoint
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) |
| Positive Control | | | |
Conclusion
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for P2X7 Receptor Antagonism Studies
Introduction
The P2X7 receptor (P2X7R) is an ATP-gated non-selective cation channel predominantly expressed on immune cells, such as macrophages and microglia, and is increasingly recognized for its role in other cell types.[1][2] Activation of P2X7R by high concentrations of extracellular ATP, often present at sites of inflammation or tissue damage, triggers a cascade of downstream events including ion flux, pro-inflammatory cytokine release, and in some cases, cell death.[2][3][4] These functions implicate the P2X7R in a wide range of pathological conditions, including inflammatory diseases, neurodegenerative disorders, chronic pain, and cancer, making it a significant therapeutic target for drug development.
These application notes provide detailed methodologies for the in vitro and in vivo characterization of P2X7R antagonists. The protocols cover key functional assays essential for determining the potency, selectivity, and mechanism of action of candidate compounds.
P2X7 Receptor Signaling Pathway
Upon binding extracellular ATP, the P2X7R rapidly opens a channel permeable to small cations like Na⁺ and Ca²⁺, leading to membrane depolarization and potassium (K⁺) efflux. This initial activation is a critical trigger for downstream signaling. Prolonged or repeated stimulation induces the formation of a larger, non-selective pore that allows the passage of molecules up to 900 Da.
Key downstream events include the activation of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, secretable forms. The signaling cascade also involves the activation of various kinases and transcription factors, such as MAPKs (p38, ERK, JNK) and NF-κB, further amplifying the inflammatory response.
Data Presentation: Potency of Reference P2X7R Antagonists
The inhibitory potency of P2X7R antagonists is typically expressed as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes IC₅₀ values for several well-characterized antagonists across different in vitro assays.
| Compound | Assay Type | Cell Line | Species | Agonist | IC₅₀ | Reference |
| A-740003 | Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | 40 nM | |
| A-740003 | Calcium Influx | 1321N1 Astrocytoma | Rat | BzATP | 18 nM | |
| A-438079 | Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | 300 nM | |
| A-438079 | Calcium Influx | 1321N1 Astrocytoma | Rat | BzATP | 100 nM | |
| AZ11645373 | Cation Influx / IL-1β Release | THP-1 | Human | BzATP | 10-90 nM | |
| Brilliant Blue G (BBG) | Dye Uptake | J774.G8 | Mouse | ATP | 1.3-2.6 µM | |
| Oxidized ATP (oATP) | Dye Uptake | J774.G8 | Mouse | ATP | 173-285 µM | |
| JNJ-47965567 | IL-1β Release | Whole Blood | Human | BzATP | Potent Blocker | |
| Compound 14a | Calcium Influx | HEK293 | Human | BzATP | 64.7 nM | |
| Compound 14a | Calcium Influx | HEK293 | Mouse | BzATP | 10.1 nM |
Key In Vitro Experimental Protocols
A panel of in vitro assays is crucial for characterizing the pharmacological profile of P2X7R antagonists. The following protocols describe three fundamental assays.
Calcium Influx Assay
Application Note: This assay measures the initial and rapid consequence of P2X7R activation: the influx of extracellular calcium. It is a robust, high-throughput method for screening and determining the potency of antagonists. The assay uses a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free intracellular Ca²⁺.
Protocol:
-
Cell Culture: Seed cells endogenously expressing or stably transfected with P2X7R (e.g., HEK293, THP-1) into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution containing 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in a suitable buffer like Hanks' Balanced Salt Solution (HBSS).
-
Aspirate the culture medium and wash cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test antagonist in HBSS. Include a vehicle control (e.g., DMSO).
-
Add 90 µL of the antagonist dilutions or vehicle control to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated injection system.
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Record a baseline fluorescence reading (F₀) for 10-20 seconds.
-
-
Agonist Stimulation:
-
Prepare a P2X7R agonist solution (e.g., 10-100 µM BzATP or 1-5 mM ATP) in HBSS.
-
Use the automated injector to add 10 µL of the agonist solution to each well.
-
Immediately begin recording fluorescence for 1-3 minutes to capture the peak signal (F).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F - F₀) for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-agonist control (0% activity).
-
Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Dye Uptake (Pore Formation) Assay
Application Note: This assay directly measures the formation of the large, non-selective pore, a hallmark of sustained P2X7R activation. It relies on the uptake of fluorescent dyes, such as YO-PRO-1 or ethidium bromide, which are normally membrane-impermeant but can enter the cell through the P2X7R pore. Once inside, these dyes bind to nucleic acids, resulting in a significant increase in fluorescence. This method is excellent for confirming that an antagonist inhibits pore formation, a key downstream function of the receptor.
Protocol:
-
Cell Culture: Seed cells (e.g., J774.G8, U937, or transfected HEK293) in a 96-well plate and grow to confluence.
-
Cell Preparation:
-
Aspirate the culture medium.
-
Wash cells gently with a suitable assay buffer, often one with low divalent cations to potentiate P2X7R activity (e.g., PBS without Ca²⁺ and Mg²⁺).
-
-
Compound Incubation:
-
Add 50 µL of antagonist serial dilutions or vehicle control to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation and Staining:
-
Prepare a 2X stimulation solution containing the P2X7R agonist (e.g., 5 mM ATP) and the fluorescent dye (e.g., 2 µM YO-PRO-1).
-
Add 50 µL of the stimulation solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~491/509 nm for YO-PRO-1; ~525/600 nm for ethidium bromide).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
Normalize the data to controls and plot a dose-response curve to determine the IC₅₀ value.
-
IL-1β Release Assay
Application Note: This assay quantifies the release of the key pro-inflammatory cytokine IL-1β, a critical downstream biological consequence of P2X7R-NLRP3 inflammasome activation. This assay is highly relevant physiologically and is essential for confirming an antagonist's anti-inflammatory potential. The protocol typically requires a two-step stimulation: a priming signal (e.g., LPS) to induce pro-IL-1β expression, followed by a P2X7R agonist to trigger inflammasome activation and release of the mature cytokine.
Protocol:
-
Cell Culture and Priming:
-
Seed immune cells such as human THP-1 monocytes or primary macrophages in a 96-well plate. For THP-1 cells, differentiation into a macrophage-like state with PMA may be required.
-
Prime the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3 components.
-
-
Compound Incubation:
-
After priming, wash the cells to remove LPS.
-
Add fresh serum-free medium containing various concentrations of the P2X7R antagonist or vehicle control.
-
Incubate for 30-60 minutes.
-
-
P2X7R Activation:
-
Stimulate the cells with a P2X7R agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes. Include a negative control (no agonist).
-
-
Sample Collection:
-
After stimulation, centrifuge the plate (e.g., 500 x g for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant for IL-1β measurement.
-
-
IL-1β Quantification:
-
Quantify the concentration of mature IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the concentration of IL-1β from the standard curve.
-
Determine the percentage of inhibition of IL-1β release by the antagonist compared to the vehicle control.
-
Plot the percentage of inhibition against the antagonist concentration to calculate the IC₅₀ value.
-
In Vivo Experimental Design
Application Note: Evaluating P2X7R antagonists in animal models of disease is a critical step in drug development. These studies provide insights into the compound's efficacy, pharmacokinetics, and safety profile in a complex biological system. Models of inflammatory pain, neurodegeneration, and sepsis are commonly used. The experimental design involves administering the antagonist, inducing the disease pathology, and assessing relevant behavioral, cellular, and molecular endpoints.
Protocol Outline (Example: LPS-Induced Systemic Inflammation):
-
Animal and Grouping: Use appropriate rodent models (e.g., C57BL/6 mice). Acclimatize animals and randomize them into groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) P2X7R Antagonist + LPS.
-
Compound Administration: Administer the P2X7R antagonist or vehicle via a suitable route (e.g., intraperitoneal, oral) at a predetermined time before the inflammatory challenge. The dose and timing should be informed by pharmacokinetic studies.
-
Induction of Inflammation: Induce systemic inflammation by administering an intraperitoneal injection of LPS.
-
Sample Collection: At a relevant time point post-LPS injection (e.g., 2-6 hours), collect blood via cardiac puncture or tail vein. Tissues of interest (e.g., spleen, liver, kidney) can also be harvested.
-
Endpoint Measurement:
-
Cytokine Analysis: Separate serum from blood samples and measure levels of IL-1β and other relevant cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Histology: Process harvested tissues for histological analysis to assess inflammation and tissue damage.
-
Gene Expression: Extract RNA from tissues to analyze the expression of inflammatory markers via qPCR.
-
-
Data Analysis: Compare the levels of inflammatory markers and the degree of tissue pathology between the vehicle-treated and antagonist-treated groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in inflammatory endpoints in the antagonist group indicates in vivo efficacy.
References
- 1. [PDF] The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease | Semantic Scholar [semanticscholar.org]
- 2. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
Dissolving CE-224535 in DMSO for Experimental Use: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of CE-224535, a selective P2X7 receptor antagonist, in dimethyl sulfoxide (DMSO) for use in a variety of research applications. Adherence to these guidelines will help ensure the accurate preparation of stock solutions and subsequent working dilutions for consistent and reliable experimental results.
Introduction to this compound
This compound is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1] The P2X7 receptor is predominantly expressed on immune cells and is implicated in inflammatory processes through the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[1] As such, this compound is a valuable tool for studying the role of the P2X7 receptor in various physiological and pathological conditions, including autoimmune diseases and neuroinflammation.
Physicochemical Properties and Solubility
A summary of the relevant physicochemical properties and solubility of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 480.94 g/mol | |
| Solubility in DMSO | 100 mg/mL (207.93 mM) | |
| Appearance | White to yellow solid | |
| In Vitro Potency (IC₅₀) | 1.4 nM (inhibition of ATP-induced IL-1β release in human LPS-stimulated monocytes) | [2] |
| 4 nM (inhibition of BzATP-induced EtBr uptake in HEK293 cells expressing human P2X7) | [2] |
Note: The solubility in DMSO is high, but care should be taken as hygroscopic DMSO (DMSO that has absorbed water from the atmosphere) can significantly impact the solubility of the compound. It is highly recommended to use a fresh, unopened bottle of anhydrous, high-purity DMSO for the preparation of stock solutions.
P2X7 Receptor Signaling Pathway
The activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that leads to the production and release of inflammatory mediators. A simplified diagram of this pathway is presented below. This compound exerts its inhibitory effect by blocking the initial activation of this receptor.
Experimental Protocols
Preparation of a 100 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (new, unopened bottle recommended)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 48.09 mg of this compound.
-
Adding DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic water bath for 5-10 minutes. This can aid in the dissolution of the compound. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles of the main stock.
Storage of Stock Solution
Proper storage is critical to maintaining the stability and activity of this compound.
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
Important Considerations:
-
Protect from light.
-
Store in tightly sealed containers to prevent the absorption of moisture.
Preparation of Working Solutions for Cell-Based Assays
Important Note on DMSO Toxicity: DMSO can be cytotoxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound) in your experiments.
Example Protocol for Preparing Working Solutions (for a final assay volume of 1 mL):
-
Determine the Final Desired Concentrations: Based on the known IC₅₀ values (1.4 - 4 nM), a typical concentration range for an in vitro experiment might be from 0.1 nM to 1 µM.
-
Serial Dilution of the Stock Solution: It is often impractical to directly dilute the 100 mM stock solution to nanomolar concentrations. Therefore, a series of intermediate dilutions in DMSO is recommended.
-
Intermediate Dilution 1 (1 mM): Dilute the 100 mM stock solution 1:100 in DMSO (e.g., 2 µL of 100 mM stock + 198 µL of DMSO).
-
Intermediate Dilution 2 (10 µM): Dilute the 1 mM intermediate solution 1:100 in DMSO (e.g., 2 µL of 1 mM stock + 198 µL of DMSO).
-
-
Preparation of Final Working Solutions in Culture Medium:
-
To achieve a final concentration of 10 nM in 1 mL of cell culture, add 1 µL of the 10 µM intermediate dilution to 999 µL of culture medium. This results in a final DMSO concentration of 0.1%.
-
To achieve a final concentration of 1 µM , add 1 µL of the 1 mM intermediate dilution to 999 µL of culture medium. This also results in a final DMSO concentration of 0.1%.
-
For other concentrations, adjust the dilutions accordingly, ensuring the final DMSO concentration remains within a non-toxic range for your specific cell type.
-
Experimental Workflow
The following diagram illustrates a typical workflow for using a DMSO stock solution of this compound in a cell-based experiment.
Troubleshooting
-
Precipitation upon dilution in aqueous buffer: If precipitation is observed when diluting the DMSO stock solution into cell culture medium, ensure that the final DMSO concentration is sufficient to maintain solubility and that the dilution is performed with vigorous mixing. Preparing intermediate dilutions in DMSO before the final dilution in aqueous medium is highly recommended.
-
Variability in results: Inconsistent results may be due to repeated freeze-thaw cycles of the stock solution or the use of DMSO that has absorbed water. Always use freshly thawed aliquots and anhydrous DMSO.
By following these detailed application notes and protocols, researchers can confidently prepare and use this compound for their experimental needs, leading to more accurate and reproducible results.
References
Application Notes and Protocols for Measuring IL-1β Release with CE-224535 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its release is tightly regulated, primarily through the activation of the NLRP3 inflammasome and the P2X7 receptor. CE-224535 is a selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2] By blocking P2X7, this compound can inhibit the release of IL-1β, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent.[1] These application notes provide detailed protocols for utilizing this compound to measure its inhibitory effect on IL-1β release in in vitro cell-based assays.
Signaling Pathway of P2X7-Mediated IL-1β Release and Inhibition by this compound
The release of mature IL-1β is a two-step process. First, a priming signal, such as lipopolysaccharide (LPS), induces the transcription and translation of pro-IL-1β and components of the NLRP3 inflammasome. The second signal, extracellular ATP, binds to and activates the P2X7 receptor. This activation leads to K+ efflux, which triggers the assembly of the NLRP3 inflammasome. The inflammasome then activates caspase-1, which cleaves pro-IL-1β into its mature, secretable 17 kDa form.[3][4] this compound, as a P2X7 receptor antagonist, blocks the binding of ATP, thereby preventing the downstream signaling cascade that leads to IL-1β release.
Quantitative Data
The inhibitory potency of this compound on IL-1β release has been determined in in vitro assays. The following table summarizes the key quantitative data.
| Compound | Assay System | Stimulation | Parameter | Value | Reference |
| This compound | LPS-stimulated human monocytes | ATP | IC50 | 1.4 nM |
Experimental Protocols
In Vitro IL-1β Release Assay Using THP-1 Macrophages
This protocol describes the measurement of IL-1β release from differentiated THP-1 human monocytic cells treated with this compound.
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
To differentiate monocytes into macrophage-like cells, seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate in media containing 100 ng/mL PMA.
-
Incubate for 48-72 hours to allow for adherence and differentiation.
-
-
Priming:
-
After differentiation, gently aspirate the PMA-containing medium and wash the cells once with warm PBS.
-
Add fresh serum-free RPMI-1640 medium containing 1 µg/mL LPS to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640. It is recommended to prepare a stock solution in DMSO and then dilute it in the medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
After the LPS priming, wash the cells once with serum-free medium.
-
Add the medium containing the different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a stock solution of ATP in serum-free medium.
-
Add ATP to the wells to a final concentration of 5 mM to stimulate the P2X7 receptor.
-
Incubate for 30-60 minutes at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Store the supernatants at -80°C until analysis.
-
-
IL-1β Measurement:
-
Quantify the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CE-224535 in Primary Immune Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CE-224535 is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP).[1][2] The P2X7R is highly expressed on various immune cells, including macrophages, monocytes, T cells, and B cells, and plays a critical role in inflammation and immune responses.[3][4] Activation of the P2X7R by ATP, often released in conditions of cellular stress or injury, triggers a cascade of downstream events, including the formation of a non-selective pore, ion flux, and the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as IL-1β and IL-18.[3]
These application notes provide a comprehensive overview of the use of this compound in primary immune cell cultures, including its mechanism of action, quantitative data on its activity, and detailed protocols for key in vitro experiments.
Mechanism of Action
This compound functions as a non-competitive antagonist of the P2X7 receptor. Upon binding, it prevents the ATP-induced opening of the ion channel and the subsequent formation of the large membrane pore. This blockade inhibits downstream signaling pathways, most notably the activation of the NLRP3 inflammasome in myeloid cells. By inhibiting the P2X7R, this compound effectively reduces the release of mature IL-1β and other pro-inflammatory mediators from primary immune cells.
Data Presentation
The inhibitory activity of this compound on primary human immune cells has been quantified, with a notable effect on cytokine release from monocytes.
| Compound | Assay Type | Cell Type | Species | Stimulus | IC50 (nM) | Reference |
| This compound | IL-1β Release | LPS-stimulated Monocytes | Human | ATP | 1.4 | |
| This compound | YO-PRO-1 Uptake | HEK293 cells | Human | ATP | 4 | |
| This compound | Ethidium Bromide Uptake | HEK293 cells | Human | BzATP | 4 |
Experimental Protocols
The following protocols are adapted from established methods for studying P2X7R antagonists and can be applied to the use of this compound in primary immune cell cultures.
Protocol 1: Inhibition of ATP-Induced IL-1β Release from Primary Human Monocytes
This protocol details the procedure to assess the potency of this compound in inhibiting the release of IL-1β from primary human monocytes stimulated with LPS and ATP.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ATP (disodium salt)
-
Human IL-1β ELISA kit
-
96-well tissue culture plates
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate Monocytes: Isolate monocytes from PBMCs by adherence to plastic tissue culture plates or by using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
Cell Seeding: Seed the isolated monocytes in a 96-well plate at a density of 2 x 10^5 cells per well in complete RPMI-1640 medium.
-
Priming: Prime the monocytes by adding LPS to a final concentration of 100 ng/mL. Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of this compound in RPMI-1640. Add the desired concentrations of this compound to the primed monocytes. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Stimulation: Prepare a fresh solution of ATP in RPMI-1640. Add ATP to the wells to a final concentration of 1-5 mM.
-
Final Incubation: Incubate the plate for an additional 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: T Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of primary human T cells stimulated via their T cell receptor (TCR).
Materials:
-
Isolated primary human T cells (CD3+)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-2 (20 U/mL)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
This compound
-
ATP (optional, to activate P2X7R)
-
Proliferation dye (e.g., CFSE) or [³H]-thymidine
-
96-well U-bottom plates
Procedure:
-
T Cell Isolation and Labeling: Isolate primary human T cells from PBMCs using negative selection MACS. If using a proliferation dye, label the T cells with CFSE according to the manufacturer's protocol.
-
Plate Coating (for plate-bound stimulation): Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Cell Seeding: Seed the T cells at a density of 1 x 10^5 cells per well in complete RPMI-1640 medium.
-
Compound and Stimuli Addition:
-
Add serial dilutions of this compound to the wells.
-
For soluble stimulation, add anti-CD3 (e.g., 0.5-1 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies.
-
Optionally, add ATP (e.g., 100-500 µM) to activate the P2X7R.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement:
-
CFSE: Harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.
-
[³H]-thymidine: Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Quantify the percentage of proliferated cells (for CFSE) or counts per minute (for [³H]-thymidine) and compare the different treatment conditions.
Protocol 3: B Cell Activation Assay
This protocol is designed to evaluate the impact of this compound on the activation of primary human B cells.
Materials:
-
Isolated primary human B cells (CD19+)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
B cell stimuli (e.g., anti-IgM, CpG ODN, IL-4, CD40L)
-
This compound
-
ATP (optional)
-
Flow cytometry antibodies (e.g., anti-CD69, anti-CD86)
-
96-well U-bottom plates
Procedure:
-
B Cell Isolation: Isolate primary human B cells from PBMCs using negative selection MACS.
-
Cell Seeding: Seed the B cells at a density of 2 x 10^5 cells per well in complete RPMI-1640 medium.
-
Compound and Stimuli Addition:
-
Add serial dilutions of this compound to the wells.
-
Add the chosen B cell stimuli (e.g., anti-IgM at 10 µg/mL and IL-4 at 20 ng/mL).
-
Optionally, add ATP (e.g., 100-500 µM).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Staining and Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against activation markers such as CD69 and CD86.
-
Data Analysis: Analyze the expression levels of the activation markers on the B cells by flow cytometry. Compare the mean fluorescence intensity (MFI) or the percentage of positive cells across different treatment groups.
Conclusion
This compound is a valuable tool for investigating the role of the P2X7 receptor in primary immune cell function. Its high potency and selectivity make it suitable for in vitro studies aimed at understanding the contribution of P2X7R-mediated signaling in inflammatory and immune responses. The provided protocols offer a starting point for researchers to explore the effects of this compound on various aspects of primary immune cell biology, from inflammasome activation in monocytes to the activation and proliferation of lymphocytes. Further investigation into the effects of this compound on other immune cell subsets and their specific functions will continue to elucidate the therapeutic potential of P2X7R antagonism.
References
- 1. Temporal Interleukin-1β Secretion from Primary Human Peripheral Blood Monocytes by P2X7-independent and P2X7-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CE-224535 Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with CE-224535, a selective P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
A1: this compound is a selective antagonist of the human P2X7 receptor, developed as a potential disease-modifying antirheumatic drug (DMARD).[1] Like many small molecule inhibitors, it possesses hydrophobic properties which can lead to poor aqueous solubility.[2] This can result in compound precipitation in experimental media, affecting data accuracy and reproducibility.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound and other hydrophobic small molecules.[3] It is crucial to use anhydrous, high-purity DMSO, as absorbed water can reduce the solubility of many organic compounds.[4]
Q3: What should I do if I observe precipitation after diluting my this compound DMSO stock solution into my aqueous experimental medium?
A3: Precipitation upon dilution into aqueous media is a common issue known as "solvent shock".[2] To mitigate this, ensure the final DMSO concentration in your working solution is kept low (typically below 0.5% v/v). Additionally, pre-warming the aqueous medium to 37°C before adding the compound stock solution can aid in solubility.
Q4: How should I store my this compound stock solutions to maintain their integrity?
A4: For optimal stability, this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light and moisture.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility and precipitation issues with this compound.
Issue 1: this compound powder is not fully dissolving in DMSO.
-
Possible Cause: The concentration may be too high, or the quality of the DMSO may be suboptimal.
-
Troubleshooting Steps:
-
Ensure you are using anhydrous, high-purity DMSO.
-
Gently warm the solution to 37°C and vortex or sonicate to aid dissolution.
-
If the compound still does not dissolve, you may be exceeding its solubility limit in DMSO. Prepare a new stock solution at a lower concentration.
-
Issue 2: Precipitation is observed in the DMSO stock solution after storage.
-
Possible Cause: This can occur due to freeze-thaw cycles or the absorption of water into the DMSO.
-
Troubleshooting Steps:
-
Before use, visually inspect the stock solution. If precipitation is present, gently warm and vortex the solution to redissolve the compound.
-
To prevent this, ensure stock solutions are aliquoted into single-use volumes.
-
Issue 3: The compound precipitates when diluted into cell culture media or aqueous buffers.
-
Possible Cause: This is likely due to the poor aqueous solubility of this compound and "solvent shock".
-
Troubleshooting Steps:
-
Optimize the dilution method by pre-warming the media to 37°C and adding the stock solution dropwise while gently vortexing.
-
Reduce the final concentration of this compound in your experiment.
-
Consider using a co-solvent or a formulation with solubilizing excipients for in vivo studies.
-
Quantitative Solubility Data for this compound
| Solvent/Vehicle System | Concentration | Observations |
| DMSO | ≥ 10 mg/mL | Clear solution |
| DMSO/Corn oil (1:9) | ≥ 10 mg/mL | Clear solution |
| DMSO/PEG300/Tween-80/Saline (10:40:5:45) | ≥ 10 mg/mL | Clear solution |
| DMSO/20% SBE-β-CD in Saline (1:9) | ≥ 10 mg/mL | Clear solution |
This data is compiled from publicly available information. Saturation for these solutions was not specified.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Accurately weigh the required amount of this compound powder (Molecular Weight: 480.94 g/mol ).
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
-
Prepare a series of dilutions of your this compound DMSO stock solution in your cell culture medium.
-
Include a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Incubate the dilutions at 37°C for a duration relevant to your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals).
-
For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration under your experimental conditions.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation issues.
Caption: P2X7 signaling and this compound's mechanism of action.
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing CE-224535 Dosage for In Vivo Experiments
For researchers, scientists, and drug development professionals utilizing the selective P2X7 receptor antagonist CE-224535 (also known as PF-04905428) in in vivo experiments, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to optimize dosing strategies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18. By blocking this receptor, this compound can reduce the secretion of these key inflammatory mediators, making it a candidate for treating inflammatory conditions like rheumatoid arthritis.
Q2: What is a recommended starting dose for this compound in a rat model of arthritis?
A2: Based on available pharmacokinetic data, an oral dose of 5 mg/kg in rats has been studied. This dose resulted in a maximal plasma concentration (Cmax) of 0.21 µg/mL (0.44 µM), which is approximately 90-fold higher than its IC90 in human blood[1]. However, it is crucial to perform a dose-ranging study in your specific animal model to determine the optimal therapeutic dose.
Q3: What is the oral bioavailability of this compound in common preclinical species?
A3: The oral bioavailability of this compound varies significantly between species. In rats, it has a low oral bioavailability of 2.6%. This is thought to be a species-specific phenomenon, as bioavailability is considerably higher in dogs (59%) and monkeys (22%)[1]. This highlights the importance of selecting the appropriate animal model and considering potential species-specific metabolic differences.
Q4: How should I formulate this compound for oral administration in animal studies?
A4: this compound is a solid, white to yellow compound. For oral gavage in rodents, it can be formulated as a suspension. A common vehicle is 0.5% methylcellulose in water. Ensure the suspension is homogenous before each administration.
Q5: What are the known adverse effects of this compound from clinical trials?
A5: In a Phase IIa clinical trial for rheumatoid arthritis, this compound was administered at a dose of 500 mg twice daily. The most commonly reported treatment-emergent adverse events were nausea and diarrhea[2]. While this was in humans, it is a factor to consider for observational monitoring in preclinical studies.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Lack of Efficacy | - Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site. - Poor Bioavailability: As noted, oral bioavailability in rats is low. - Species-Specific P2X7 Receptor Differences: The affinity and pharmacology of the P2X7 receptor can vary between species. | - Conduct a Dose-Response Study: Test a range of doses (e.g., 1, 5, 10, 30 mg/kg) to identify an efficacious dose. - Consider Alternative Routes of Administration: For initial efficacy studies, intraperitoneal (i.p.) or subcutaneous (s.c.) administration may bypass first-pass metabolism and increase exposure. - Confirm Target Engagement: Measure downstream biomarkers of P2X7 receptor inhibition, such as plasma IL-1β levels, to confirm the compound is hitting its target in vivo. |
| High Variability in Response | - Inconsistent Formulation: A non-homogenous suspension can lead to inconsistent dosing. - Animal-to-Animal Variation: Biological variability in drug metabolism and disease severity is common. | - Optimize Formulation: Ensure the suspension is well-mixed before each dose. Consider using a vehicle that improves solubility or stability. - Increase Group Size: A larger number of animals per group can help to overcome individual variability and increase statistical power. |
| Unexpected Toxicity | - Off-Target Effects: At higher doses, the compound may interact with other targets. - Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | - Perform a Maximum Tolerated Dose (MTD) Study: Determine the highest dose that can be administered without significant toxicity. - Include a Vehicle-Only Control Group: This will help to differentiate between compound-related and vehicle-related toxicity. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | Cmax | T1/2 | Oral Bioavailability (F) | Reference |
| Rat | Oral | 5 mg/kg | 0.21 µg/mL (0.44 µM) | 2.4 h | 2.6% | [1] |
| Dog | Oral | - | - | - | 59% | [1] |
| Monkey | Oral | - | - | - | 22% |
Table 2: Human Clinical Trial Information for this compound in Rheumatoid Arthritis
| Parameter | Details | Reference |
| Phase | IIa | |
| Dosage | 500 mg twice daily | |
| Primary Endpoint | ACR20 response rate | |
| Outcome | Not significantly different from placebo | |
| Common Adverse Events | Nausea, Diarrhea |
Experimental Protocols
Protocol 1: Dose-Response Study of this compound in a Rat Collagen-Induced Arthritis (CIA) Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a widely used preclinical model of rheumatoid arthritis.
1. Animal Model:
-
Species: Lewis rats (male, 8-10 weeks old)
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2. Induction of Collagen-Induced Arthritis (CIA):
-
Day 0: Anesthetize rats and administer an intradermal injection of 100 µL of an emulsion containing 100 µg of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA) at the base of the tail.
-
Day 7: Administer a booster injection of 100 µL of an emulsion containing 100 µg of CII in Incomplete Freund's Adjuvant (IFA) at a different site on the tail.
3. Dosing and Treatment Groups:
-
Treatment Start: Begin treatment on Day 10 post-primary immunization, when signs of arthritis typically begin to appear.
-
Groups (n=8-10 per group):
-
Group 1: Vehicle control (0.5% methylcellulose, p.o., daily)
-
Group 2: this compound (1 mg/kg, p.o., daily)
-
Group 3: this compound (5 mg/kg, p.o., daily)
-
Group 4: this compound (10 mg/kg, p.o., daily)
-
Group 5: Positive control (e.g., Methotrexate, 0.5 mg/kg, i.p., twice weekly)
-
-
Formulation: Prepare a fresh suspension of this compound in 0.5% methylcellulose daily.
4. Efficacy Endpoints:
-
Clinical Scoring: Score arthritis severity daily or every other day using a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per animal is 16.
-
Paw Volume Measurement: Measure paw volume using a plethysmometer every 2-3 days.
-
Histopathology: At the end of the study (e.g., Day 28), euthanize animals and collect hind paws for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.
5. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Collect blood samples at various time points after the final dose to determine plasma concentrations of this compound.
-
Measure plasma levels of IL-1β as a pharmacodynamic biomarker of P2X7 receptor inhibition.
Visualizations
Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a dose-response study in a rat CIA model.
Caption: Troubleshooting logic for addressing a lack of efficacy in in vivo experiments.
References
potential off-target effects of CE-224535
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of CE-224535, a selective P2X7 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide insights for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the P2X7 receptor.[1][2][3] The P2X7 receptor is an ATP-gated ion channel that plays a role in inflammatory responses. By blocking this receptor, this compound is intended to reduce the secretion of pro-inflammatory cytokines, such as IL-1β and IL-18, which are implicated in autoimmune diseases like rheumatoid arthritis.[2]
Q2: What clinical adverse events have been observed with this compound?
In a Phase IIa clinical trial involving patients with rheumatoid arthritis, this compound was found to have an acceptable safety and tolerability profile.[1] However, some treatment-emergent adverse events were reported more frequently in the this compound group compared to the placebo group. The most common of these were nausea and diarrhea. Serious adverse events were infrequent and not considered to be related to the treatment.
Troubleshooting Guide
Issue: Observing unexpected cellular phenotypes in vitro after treatment with this compound.
If you are observing cellular responses that are not readily explained by the antagonism of the P2X7 receptor, it is important to consider the possibility of off-target effects. While specific preclinical off-target screening data for this compound is not widely published, a systematic approach can help to investigate these unexpected phenotypes.
Recommended Actions:
-
Confirm On-Target Activity: First, verify that the observed concentration of this compound is effectively inhibiting P2X7 receptor activation in your experimental system.
-
Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype. This can help to determine if the effect is occurring at concentrations consistent with the known potency of this compound for the P2X7 receptor.
-
Literature Review: While preclinical selectivity data is sparse, review the literature for known off-target effects of other P2X7 antagonists or molecules with a similar chemical structure.
-
Control Experiments: Include appropriate controls, such as other P2X7 antagonists with different chemical scaffolds, to see if the unexpected phenotype is specific to this compound.
Data Presentation
Table 1: Summary of Treatment-Emergent Adverse Events in a Phase IIa Clinical Trial
| Adverse Event | This compound (500 mg bid) | Placebo |
| Overall Frequency | 62.3% | 55.3% |
| Nausea | 11.3% | 4.3% |
| Diarrhea | 7.5% | 4.3% |
| Serious Adverse Events | 3.8% | 2.1% |
| Discontinuation due to AE | 9.4% | 6.4% |
| Data from Stock TC, et al. J Rheumatol. 2012 Apr;39(4):720-7. |
Experimental Protocols
Protocol: General Workflow for Investigating Potential Off-Target Effects
This protocol outlines a general approach for assessing the selectivity of a compound like this compound.
-
Primary Target Validation:
-
Assay: Utilize a functional assay for the P2X7 receptor, such as a calcium flux assay or a whole-cell patch-clamp electrophysiology assay.
-
Procedure:
-
Culture cells expressing the P2X7 receptor.
-
Pre-incubate the cells with a range of this compound concentrations.
-
Stimulate the cells with a known P2X7 agonist (e.g., BzATP).
-
Measure the cellular response and calculate the IC50 value for this compound.
-
-
-
Broad Kinase and Receptor Screening:
-
Assay: Submit this compound to a commercial service for broad panel screening (e.g., a panel of several hundred kinases and GPCRs).
-
Procedure:
-
Provide a sufficient quantity of the compound at a specified concentration (typically 1-10 µM).
-
The service will perform binding or functional assays against their panel of targets.
-
Analyze the results to identify any significant "hits" where this compound shows inhibitory or activating activity.
-
-
-
Secondary Target Validation:
-
Assay: For any significant hits from the broad panel screen, perform a full dose-response analysis using a dedicated functional assay for that specific target.
-
Procedure:
-
Follow a similar procedure to the primary target validation, but using a cell line and agonist specific to the identified off-target.
-
Calculate the IC50 or EC50 value to determine the potency of this compound at the off-target.
-
-
-
Cellular Phenotypic Assays:
-
Assay: Use relevant cellular models to compare the phenotypic effects of this compound with known modulators of the identified off-target.
-
Procedure:
-
Treat cells with this compound, a known inhibitor/activator of the off-target, and appropriate controls.
-
Assess relevant cellular endpoints (e.g., proliferation, apoptosis, cytokine production).
-
Compare the effects of this compound to the known modulator of the off-target.
-
-
Visualizations
Caption: Intended signaling pathway of this compound via P2X7 receptor antagonism.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CE-224535 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of CE-224535 in cell culture media.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Efficacy of this compound
If you observe variable or diminished effects of this compound in your cell-based assays, it may be indicative of compound instability in your cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Recommended Troubleshooting Step | Expected Outcome |
| Chemical Degradation | The compound may be degrading over the course of your experiment. | Determine the stability of this compound in your specific cell culture medium by performing a time-course analysis using HPLC or LC-MS.[1] Prepare fresh working solutions of this compound for each experiment and consider replenishing the media with fresh compound during long-term incubations. |
| Enzymatic Degradation | If using serum-supplemented media, enzymes like esterases and proteases present in the serum can metabolize the compound.[2] Additionally, metabolically active cells can contribute to degradation. | Test the stability of this compound in both serum-free and serum-containing media to assess the impact of serum components. If degradation is observed, consider using a lower serum concentration or a serum-free formulation if compatible with your cell line. |
| pH Instability | The pH of standard cell culture media (typically 7.2-7.4) might affect the stability of pH-sensitive compounds.[2] | Verify the pH of your media after the addition of this compound and throughout the incubation period. Ensure your incubator's CO₂ levels are stable to maintain consistent media pH. |
| Adsorption to Plastics | Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the media.[3] | Use low-binding plates and tubes for your experiments to minimize compound loss.[3] |
| Precipitation | The concentration of this compound used may exceed its solubility in the cell culture medium, leading to precipitation. | Visually inspect the media for any signs of precipitation after adding the compound. Determine the maximum soluble concentration of this compound in your specific medium. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my cell culture medium?
A1: Several factors can influence the stability of a small molecule like this compound in cell culture media. These include the chemical composition of the medium itself, the presence of serum and its associated enzymes, the pH of the medium, incubation temperature, and exposure to light.
Q2: How can I experimentally determine the stability of this compound in my specific cell culture setup?
A2: The most reliable method to determine the stability of this compound is to perform a time-course experiment. This involves incubating the compound in your cell culture medium (both with and without cells) at 37°C and collecting samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of the parent compound in these samples can then be quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: My stock solution of this compound is dissolved in DMSO. Could this be affecting its stability in the media?
A3: While DMSO is a common solvent for preparing stock solutions, the final concentration in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. It is also crucial to ensure the stock solution is fully dissolved before diluting it into the aqueous media to prevent precipitation, often referred to as "solvent shock."
Q4: Could interactions with components of the cell culture media be affecting this compound's activity?
A4: Yes, components in the media can interact with small molecules. For instance, compounds can bind to proteins like albumin present in fetal bovine serum (FBS), which can affect their bioavailability and apparent activity. Testing the compound in a simpler, serum-free medium can help identify such interactions.
Q5: What are "off-target" effects, and how might they relate to perceived instability?
A5: Off-target effects happen when a small molecule interacts with unintended biological targets. This can lead to unexpected cytotoxicity or other cellular responses that might be misinterpreted as issues with the compound's stability or primary activity. It is important to characterize the specificity of your compound's effects.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a generalized method for determining the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum supplementation
-
Sterile, low-binding microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes and sterile tips
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate organic solvent for sample extraction (e.g., acetonitrile)
-
Analytical standards of this compound for calibration curve generation
Procedure:
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution into the pre-warmed cell culture medium to the final desired experimental concentration. Ensure the final solvent concentration is minimal (e.g., <0.5%).
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile, low-binding containers.
-
Incubate the samples in a humidified incubator at 37°C with 5% CO₂.
-
Prepare parallel setups with and without cells to differentiate between chemical and cell-mediated degradation.
-
-
Sample Collection:
-
Collect aliquots at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
The T=0 sample represents the initial concentration.
-
Immediately process or store samples at -80°C to halt any further degradation.
-
-
Sample Preparation for HPLC:
-
For samples containing cells, centrifuge to pellet the cells and collect the supernatant.
-
Precipitate proteins from the media samples by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the peak area corresponding to the parent this compound compound.
-
A calibration curve generated from analytical standards of known concentrations should be used for quantification.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
-
This data can be plotted to determine the degradation kinetics and the half-life (t₁/₂) of the compound in the medium.
-
Visualizations
Signaling Pathway of P2X7 Receptor Antagonism by this compound
Caption: P2X7 receptor signaling pathway and its inhibition by this compound.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound.
Troubleshooting Logic for Compound Instability
Caption: Troubleshooting logic for addressing this compound instability.
References
Technical Support Center: Understanding CE-224535 and Interpreting Experimental Results
This technical support resource is designed for researchers, scientists, and drug development professionals working with CE-224535, a selective P2X7 receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in the design and interpretation of your experiments, particularly when encountering negative or unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the P2X7 receptor.[1] Its mechanism of action is to block the P2X7 receptor, which is a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP). By inhibiting this receptor, this compound can reduce the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 from immune cells like leukocytes.[1][2]
Q2: What was the intended therapeutic application of this compound?
A2: this compound was developed as a potential disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis (RA).[1][2] However, in a Phase IIA clinical trial, this compound did not demonstrate efficacy in treating RA patients who had an inadequate response to methotrexate when compared to a placebo.
Q3: What are the known solubility and storage recommendations for this compound?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (207.93 mM), though ultrasonic assistance may be required. For long-term storage, stock solutions should be kept at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is recommended. To maintain stability, it is advised to store the compound in a sealed container, away from moisture.
Troubleshooting Guide: Interpreting Negative Results
Encountering negative results where this compound does not produce the expected inhibitory effect is not uncommon. The following guide provides potential explanations and troubleshooting steps.
Q4: I am not observing any inhibition of ATP-induced responses with this compound in my cell-based assay. What are the possible reasons?
A4: There are several factors that could contribute to a lack of efficacy in your in vitro experiments:
-
Inadequate P2X7 Receptor Activation: The P2X7 receptor has a relatively low affinity for ATP and requires high concentrations (in the hundred micromolar to millimolar range) for robust activation. Ensure you are using a sufficiently high concentration of ATP or a more potent agonist like Benzoyl-ATP (BzATP) to induce a measurable response that can be inhibited.
-
Low or Absent P2X7 Receptor Expression: The cell line you are using may not express the P2X7 receptor at a high enough level to detect a significant response. It is crucial to verify P2X7 receptor expression in your chosen cell line at both the mRNA and protein level.
-
Presence of Non-functional P2X7 Splice Variants: The P2X7 gene can undergo alternative splicing, leading to different protein isoforms. Some variants, such as P2X7B, lack the C-terminal tail necessary for the formation of the large membrane pore, although they may retain channel activity. If your assay readout depends on pore formation (e.g., dye uptake assays), the expression of non-pore-forming variants could lead to negative results.
-
Compound-Related Issues:
-
Concentration: Ensure you are using an appropriate concentration range for this compound. Refer to the table below for reported IC50 values in various assays.
-
Solubility and Stability: Poor solubility or degradation of the compound in your cell culture media can lead to a lower effective concentration. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
-
Assay-Specific Problems:
-
Calcium Influx Assays: If using a calcium chelator in your buffer, it can affect the availability of calcium for influx upon receptor activation.
-
Dye Uptake Assays: The kinetics of dye uptake can vary between cell types and depend on the specific dye used. Optimize incubation times and dye concentrations.
-
Q5: My positive control, another P2X7 antagonist, is working, but this compound is not. What should I consider?
A5: This scenario points towards an issue specific to this compound or its interaction with your experimental system.
-
Species-Specific Differences: The potency of P2X7 receptor antagonists can vary between species. This compound was developed as a selective antagonist of the human P2X7 receptor. If you are using non-human cells (e.g., rodent), the affinity of this compound for the receptor might be lower, requiring higher concentrations for inhibition.
-
Binding Site Variations: Single nucleotide polymorphisms (SNPs) in the P2X7 receptor gene can alter the receptor's structure and its sensitivity to antagonists. It is possible that the cell line you are using harbors a polymorphism that affects the binding of this compound but not your positive control antagonist.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in various functional assays.
| Assay Type | Cell Type | Agonist | Parameter | Value (nM) | Reference |
| IL-1β Release | LPS-stimulated Human Monocytes | ATP | IC50 | 1.4 | |
| IL-1β Production | Cell-based assay | Not Specified | IC50 | 1.4 | |
| Ethidium Bromide Uptake | HEK293 cells expressing human P2X7 | BzATP | IC50 | 4 | |
| YO-PRO-1 Uptake | HEK293 cells expressing P2X7 | ATP | IC50 | 4 |
Experimental Protocols
Protocol 1: Calcium Influx Assay
This protocol outlines a general procedure for measuring the inhibition of ATP-induced calcium influx by this compound.
-
Cell Preparation: Seed cells expressing the P2X7 receptor in a 96-well black, clear-bottom plate and culture to achieve a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with the assay buffer to remove excess dye.
-
Compound Incubation: Add varying concentrations of this compound (and a vehicle control) to the respective wells and incubate for 15-30 minutes at room temperature.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader equipped with the appropriate filters for the chosen dye.
-
Agonist Stimulation: Add a pre-determined concentration of ATP or BzATP to all wells to activate the P2X7 receptor.
-
Fluorescence Monitoring: Immediately begin recording the fluorescence intensity at regular intervals for several minutes to capture the peak calcium response.
-
Data Analysis: Calculate the percentage of inhibition of the calcium response at each concentration of this compound to determine the IC50 value.
Protocol 2: IL-1β Release Assay
This protocol describes a method to assess the effect of this compound on ATP-induced IL-1β release from human monocytes.
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and culture them in a 24-well plate. Differentiate monocytes by adding a suitable stimulus (e.g., PMA).
-
Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4-6 hours to induce the expression of pro-IL-1β.
-
Compound Incubation: Pre-incubate the primed cells with various concentrations of this compound or a vehicle control for 30 minutes.
-
P2X7 Receptor Activation: Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the measured IL-1β concentrations against the corresponding concentrations of this compound to calculate the IC50 for inhibition of IL-1β release.
Visualizations
References
Technical Support Center: Improving the Bioavailability of CE-224535 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with CE-224535. The information is tailored to address challenges related to its bioavailability in animal models, with a focus on overcoming the observed low oral bioavailability in rats.
Troubleshooting Guide
Issue: Low Oral Bioavailability of this compound Observed in Rat Studies
The P2X7 receptor antagonist this compound has demonstrated notably low oral bioavailability in rats (2.6%), a phenomenon considered to be species-specific, with higher bioavailability observed in dogs (59%) and monkeys (22%)[1]. This troubleshooting guide outlines potential causes for this issue and provides systematic approaches to enhance the oral bioavailability of this compound in your rat models.
Potential Cause 1: Poor Aqueous Solubility
Poor solubility can significantly limit the dissolution of a compound in the gastrointestinal tract, thereby reducing its absorption.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of your this compound batch at different pH values relevant to the rat gastrointestinal tract (pH 1.2 to 7.4).
-
Assess the compound's lipophilicity (LogP/LogD).
-
-
Formulation Strategies to Enhance Solubility:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to improved dissolution rates[2][3].
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can prevent crystallization and enhance solubility[3][4]. This can be achieved through techniques like spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the solubilization of lipophilic compounds and facilitate their absorption.
-
Complexation: The use of cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
Potential Cause 2: High First-Pass Metabolism in Rats
Extensive metabolism in the liver or gut wall after oral administration can significantly reduce the amount of active drug reaching systemic circulation.
Troubleshooting Steps:
-
In Vitro Metabolism Studies:
-
Incubate this compound with rat liver microsomes or S9 fractions to assess its metabolic stability.
-
Identify the major metabolites formed.
-
-
Strategies to Mitigate First-Pass Metabolism:
-
Co-administration with Enzyme Inhibitors: While not a long-term solution, using known inhibitors of relevant cytochrome P450 (CYP) enzymes in preclinical studies can help identify if metabolism is a primary barrier. Note that there are significant species differences in CYP-mediated drug metabolism between rats, dogs, monkeys, and humans.
-
Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in vivo.
-
Lipid-Based Formulations: Formulations like SEDDS can promote lymphatic absorption, which partially bypasses the portal circulation and first-pass metabolism in the liver.
-
Potential Cause 3: Poor Permeability Across the Intestinal Epithelium
The inability of a compound to efficiently cross the intestinal barrier will result in low absorption.
Troubleshooting Steps:
-
In Vitro Permeability Assessment:
-
Utilize Caco-2 cell monolayers as an in vitro model to assess the intestinal permeability of this compound.
-
-
Strategies to Enhance Permeability:
-
Permeation Enhancers: Incorporate excipients in the formulation that can transiently and safely increase the permeability of the intestinal epithelium.
-
Ion Pairing: For ionizable drugs, forming a neutral ion pair with a lipophilic counter-ion can improve membrane permeability.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can facilitate its transport across the intestinal mucosa.
-
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so different between rats and other species like dogs and monkeys?
A1: The significant difference in oral bioavailability of this compound between rats (2.6%) and dogs (59%) or monkeys (22%) is attributed to species-specific phenomena. Such differences are common in drug development and can be due to variations in:
-
First-Pass Metabolism: The expression and activity of drug-metabolizing enzymes, particularly cytochrome P450s, can vary substantially between species, leading to different rates of drug clearance.
-
Gastrointestinal Physiology: Differences in GI tract pH, transit time, and fluid composition can affect drug dissolution and absorption.
-
Transporter Activity: The expression and function of uptake and efflux transporters in the intestine can differ among species, impacting drug permeability.
Q2: What are the key pharmacokinetic parameters of this compound in different animal models?
A2: The following table summarizes the available pharmacokinetic data for this compound in rats, dogs, and monkeys.
| Parameter | Rat | Dog | Monkey |
| Oral Bioavailability (F%) | 2.6 | 59 | 22 |
| Clearance (CLp, mL/min/kg) | 11 | N/A | N/A |
| Volume of Distribution (Vdss, L/kg) | 7.6 | N/A | N/A |
| Half-life (t1/2, h) | 2.4 | 0.77 | 0.46 |
| Data sourced from Duplantier et al., 2011. |
Q3: What initial steps should I take to investigate the low bioavailability of this compound in my rat study?
A3: A systematic approach is recommended. Start by characterizing the fundamental properties of your compound and then move to formulation strategies.
Q4: Are there any established formulation protocols for this compound?
A4: While specific formulation protocols for the commercial development of this compound are proprietary, a general protocol for solubilizing the compound for research purposes involves using a vehicle of DMSO, PEG300, Tween-80, and saline. Another option is using a 20% SBE-β-CD in saline solution. These are starting points, and optimization for oral delivery in rats will likely require more advanced formulation strategies as outlined in the troubleshooting guide.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Rat Liver Microsomes
Objective: To determine the rate of metabolism of this compound in the presence of rat liver microsomes.
Materials:
-
This compound
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., a rapidly metabolized drug)
-
Acetonitrile (ACN) with an internal standard for LC-MS/MS analysis
-
Incubator/water bath at 37°C
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction mixture containing phosphate buffer, RLM, and the NADPH regenerating system.
-
Pre-warm the reaction mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the reaction mixture. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding them to cold ACN containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point and determine the in vitro half-life.
References
addressing high background in CE-224535 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing assays involving CE-224535, a selective P2X7 receptor antagonist. The following information is intended to help users address common issues, particularly high background signals, and to provide a foundational understanding of the experimental principles.
Frequently Asked Questions (FAQs) & Troubleshooting
High background is a common issue in many biochemical assays and can significantly impact data quality. Below are specific questions and answers to help you troubleshoot high background in your this compound experiments.
Q1: What are the most common causes of high background in my this compound assay?
High background can stem from several factors related to your reagents, technique, and instrumentation. The most frequent culprits include:
-
Reagent Quality and Concentration: Impure or degraded reagents, particularly the fluorescent tracer or the protein, can be a primary source of background. Using excessively high concentrations of the fluorescent ligand can also lead to a high unbound signal.
-
Buffer Composition: Components in your assay buffer can be inherently fluorescent or can non-specifically bind to the fluorescent probe.
-
Contamination: Bacterial or fungal contamination in your reagents or samples can introduce fluorescent or luminescent compounds.
-
Choice of Microplate: Using incorrect microplate types, such as clear or white plates for fluorescence polarization assays, can increase background.
-
Instrument Settings: Improperly set excitation and emission wavelengths or gain settings on your plate reader can amplify background noise.
Q2: My negative control (no antagonist) wells show a high signal. What should I investigate first?
If your negative controls exhibit high background, the issue likely lies with the fundamental assay components rather than the antagonist itself. Here’s a step-by-step approach to troubleshooting:
-
Check Your Buffer: Run a control with only the assay buffer to determine its intrinsic fluorescence. Some buffer components, like BSA, can be fluorescent. Consider testing each buffer component individually to pinpoint the source.
-
Evaluate the Fluorescent Tracer: The fluorescent signal from your tracer should be significantly above the background of the buffer alone. A general rule of thumb is that the tracer's signal should be at least three times that of the buffer. If the signal is too low, you may need to increase the tracer concentration, but be mindful that this can also increase background.
-
Assess Reagent Purity: Ensure all reagents, including the buffer and any additives, are of high purity and are not contaminated.
Q3: How can I determine if my reagents are the source of the high background?
A systematic approach to reagent validation can help identify the problematic component.
| Reagent/Component | Troubleshooting Steps | Expected Outcome |
| Assay Buffer | Measure the fluorescence/luminescence of the buffer alone. | The signal should be close to zero or the instrument's baseline noise. |
| Fluorescent Tracer | Prepare a serial dilution of the tracer in the assay buffer and measure the signal. | The signal should be concentration-dependent and significantly higher than the buffer-only control. |
| P2X7 Receptor Protein | Measure the intrinsic fluorescence of the protein preparation at the assay concentration. | Purified proteins should have minimal intrinsic fluorescence at the wavelengths used for the tracer. |
| This compound Compound | Test the compound for auto-fluorescence at the highest concentration used in the assay. | The compound itself should not be fluorescent at the assay's excitation and emission wavelengths. |
Q4: Can the type of microplate I'm using contribute to high background?
Absolutely. The choice of microplate is critical for minimizing background.
-
For fluorescence polarization (FP) assays , black, opaque microplates are recommended to minimize background fluorescence and prevent light scatter.[1]
-
For luminescence assays , opaque, white plates are ideal as they maximize the reflection of the light signal.[2][3]
-
Using clear-bottom plates may be necessary for bottom-reading instruments, but ensure the walls are opaque (white or black depending on the assay type).
Q5: What instrument settings should I check to reduce high background?
Incorrect instrument settings can unnecessarily amplify background noise.
-
Wavelength Settings: Ensure the excitation and emission wavelengths are correctly set for your specific fluorophore.
-
Gain Settings: Optimize the gain to enhance the specific signal without saturating the detector. A very high gain will amplify both the signal and the background.
-
Number of Flashes: For fluorescence and absorbance assays, increasing the number of flashes per read can help average out random noise and reduce variability.[3]
Experimental Protocols
Since this compound is a P2X7 receptor antagonist, a common method to assess its activity is through a competitive binding assay. Below is a detailed protocol for a hypothetical Fluorescence Polarization (FP) assay.
Protocol: this compound Competitive Binding Assay using Fluorescence Polarization
This protocol is designed to determine the inhibitory constant (Ki) of this compound for the P2X7 receptor.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.01% Triton X-100, pH 7.4.
-
P2X7 Receptor: Recombinant human P2X7 receptor at a stock concentration of 1 µM.
-
Fluorescent Tracer: A fluorescently labeled, high-affinity P2X7 antagonist (e.g., a derivative of A-740003) at a stock concentration of 10 µM.
-
This compound: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in assay buffer.
2. Assay Procedure:
-
Dispense Reagents: In a black, opaque 384-well microplate, add the following in order:
-
5 µL of assay buffer or this compound dilution.
-
10 µL of P2X7 receptor diluted in assay buffer (final concentration to be optimized, typically around the Kd of the tracer).
-
5 µL of fluorescent tracer diluted in assay buffer (final concentration to be optimized, typically well below the Kd).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on a microplate reader equipped for fluorescence polarization.
-
Set the excitation and emission wavelengths appropriate for the chosen fluorophore.
-
Optimize the gain setting using a well with the tracer and receptor only.
-
3. Data Analysis:
-
Plot the millipolarization (mP) values against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).
Visualizations
Signaling Pathway of the P2X7 Receptor
The P2X7 receptor is an ATP-gated ion channel that, upon activation, triggers multiple downstream signaling cascades involved in inflammation and cell death.[4] this compound acts by blocking this initial activation step.
References
CE-224535 antagonist activity variability between species
Welcome to the technical support center for CE-224535. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective P2X7 receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected efficacy of this compound in our rat model compared to published data on human cell lines. Is this normal?
A1: Yes, this is a documented phenomenon. This compound exhibits significant species-specific variability in both its pharmacokinetic profile and antagonist activity. Notably, the oral bioavailability of this compound is significantly lower in rats (2.6%) compared to dogs (59%) and monkeys (22%).[1][2] This can lead to lower plasma concentrations in rats and consequently, reduced in vivo efficacy. Furthermore, there are differences in antagonist potency at the receptor level across species. It is crucial to consider both pharmacokinetic and pharmacodynamic differences when designing and interpreting animal model experiments.
Q2: What is the mechanism of action for this compound?
A2: this compound is a selective, allosteric antagonist of the P2X7 receptor.[1][3] The P2X7 receptor is an ATP-gated ion channel.[4] Upon activation by high concentrations of extracellular ATP, the channel opens, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux. This ion flux triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome and subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18. This compound binds to an allosteric site on the receptor, preventing the channel from opening in response to ATP and thereby inhibiting the release of these key inflammatory mediators.
Q3: We are having trouble dissolving this compound for our in vivo experiments. What is the recommended formulation?
A3: For oral administration in animal studies, a common vehicle is a suspension. One suggested protocol for preparing a working solution involves using a combination of DMSO, PEG300, Tween-80, and saline. For example, a 10 mg/mL solution can be prepared by mixing 100 µL of a 100 mg/mL DMSO stock solution with 400 µL PEG300, followed by the addition of 50 µL Tween-80 and 450 µL saline. Always ensure the solution is mixed thoroughly and is homogenous before administration.
Q4: Are there known differences in the potency (IC50) of this compound between human, rat, and mouse P2X7 receptors?
A4: Yes, in vitro studies have demonstrated differences in the potency of this compound against P2X7 receptors from different species. The compound generally shows the highest potency for the human receptor. This variability is thought to arise from differences in the amino acid sequences of the antagonist binding sites on the P2X7 receptor across species. Below is a summary of reported pIC50 values, which highlight this variability.
Data Presentation
Table 1: In Vitro Antagonist Activity of this compound at P2X7 Receptors
| Species | Assay Type | Parameter | Value | Original Value (nM) | Reference |
| Human | Inhibition of BzATP-induced EtBr uptake | pIC50 | 8.4 | 4 | |
| Human | Inhibition of ATP-induced IL-1β release (LPS-stimulated monocytes) | pIC50 | 8.85 | 1.4 | |
| Rat | Not specified | pIC50 | 7.6 | 25.1 | |
| Mouse | Not specified | pIC50 | 6.8 | 158.5 | |
| Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. |
Table 2: Pharmacokinetic Properties of this compound Across Species
| Species | Oral Bioavailability (%F) | Half-life (t½) (h) | Plasma Clearance (CLp) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Reference |
| Rat | 2.6% | 2.4 | 11 | 7.6 | |
| Dog | 59% | 0.77 | - | - | |
| Monkey | 22% | 0.46 | - | - |
Experimental Protocols
Protocol 1: In Vitro P2X7 Antagonist Activity Assessment using Calcium Influx Assay
This protocol outlines a method for determining the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the P2X7 receptor.
Materials:
-
HEK293 cells stably expressing human, rat, or mouse P2X7 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2X7 agonist (e.g., BzATP).
-
This compound.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability.
Methodology:
-
Cell Plating: Seed the P2X7-expressing HEK293 cells into 96-well plates at an appropriate density and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C, according to the manufacturer's instructions.
-
Compound Incubation: After the incubation period, wash the cells gently with assay buffer to remove excess dye. Add varying concentrations of this compound (prepared in assay buffer) to the wells. Include vehicle control wells (e.g., DMSO). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation & Data Acquisition: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. Establish a baseline fluorescence reading for approximately 1-2 minutes.
-
Agonist Addition: Using an automated injection system if available, add a pre-determined concentration of the P2X7 agonist (e.g., BzATP, at its EC80 concentration) to all wells.
-
Data Recording: Continue to record the fluorescence signal for several minutes until the calcium response has peaked and started to decline.
-
Data Analysis: Calculate the change in fluorescence (ΔF) for each well. Plot the percentage inhibition of the agonist response against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro P2X7 Pore Formation Assessment using Dye Uptake Assay
This protocol measures the ability of this compound to inhibit the formation of the large pore associated with sustained P2X7 activation, using a fluorescent dye like YO-PRO-1 or Ethidium Bromide (EtBr).
Materials:
-
P2X7-expressing cells (e.g., HEK293 or macrophage cell lines like J774).
-
Assay Buffer (PBS without Mg²⁺ or Ca²⁺, as these ions can inhibit pore formation).
-
Fluorescent dye (e.g., YO-PRO-1 Iodide or Ethidium Bromide).
-
P2X7 agonist (e.g., BzATP).
-
This compound.
-
96-well black-walled microplates.
-
Fluorescence plate reader.
Methodology:
-
Cell Plating: Plate cells in 96-well plates and allow them to adhere overnight.
-
Buffer Exchange: Gently wash the cells twice with the Mg²⁺/Ca²⁺-free assay buffer.
-
Compound and Dye Addition: Prepare a solution containing the fluorescent dye (e.g., 2 µM YO-PRO-1) and varying concentrations of this compound in the assay buffer. Add this solution to the respective wells.
-
Incubation: Incubate the plate for 15-60 minutes at 37°C. The pre-incubation time may need optimization.
-
Agonist Stimulation: Add the P2X7 agonist (e.g., BzATP) to the wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., for 30-60 minutes). Dye uptake through the formed pore will lead to a significant increase in fluorescence.
-
Data Analysis: Determine the rate of dye uptake or the endpoint fluorescence. Calculate the percentage inhibition for each concentration of this compound relative to the agonist-only control. Determine the IC50 value by non-linear regression analysis.
Visualizations
References
Technical Support Center: Ensuring Complete P2X7 Receptor Blockade with CE-224,535
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CE-224,535 to achieve complete P2X7 receptor blockade in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is CE-224,535 and how does it work?
A1: CE-224,535 is a selective antagonist of the human P2X7 receptor[1]. The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of extracellular ATP[2][3]. Activation of the P2X7 receptor leads to the influx of Na⁺ and Ca²⁺, and the efflux of K⁺, which can trigger downstream inflammatory signaling pathways, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β and IL-18[4]. CE-224,535 blocks these effects by binding to the P2X7 receptor and preventing its activation by ATP[1].
Q2: What is the potency of CE-224,535 on the human P2X7 receptor?
A2: The potency of CE-224,535 has been determined in various in vitro assays. The reported IC50 values for the human P2X7 receptor are summarized in the table below.
Q3: Are there species-specific differences in the potency of CE-224,535?
A3: Yes, significant species-specific differences in the potency of P2X7 receptor antagonists are a well-documented phenomenon. While CE-224,535 is a potent antagonist of the human P2X7 receptor, its efficacy on rodent or other species' receptors may be significantly lower. It is crucial to validate the potency of CE-224,535 in the specific species and cell type being used in your experiments.
Q4: What are the common agonists used to activate the P2X7 receptor in vitro?
A4: The most commonly used agonists are ATP and BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate). BzATP is generally more potent than ATP at the P2X7 receptor and is often preferred for in vitro studies to ensure robust receptor activation. The choice and concentration of the agonist should be optimized for your specific cell system.
Q5: Can prolonged exposure to agonists affect P2X7 receptor function?
A5: Yes, prolonged or repeated stimulation with agonists can lead to receptor desensitization or, conversely, sensitization and the opening of a larger, non-selective pore. This dual gating mechanism can complicate the interpretation of experimental results. It is important to carefully consider the duration of agonist exposure in your experimental design.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or no blockade of P2X7 receptor activity with CE-224,535. | Species-specific insensitivity: CE-224,535 may have low potency for the P2X7 receptor of the species you are using. | Validate the potency of CE-224,535 in your specific cell line using a dose-response curve. Consider using a different P2X7 antagonist known to be potent in your species of interest. |
| Suboptimal CE-224,535 concentration: The concentration of the antagonist may be too low to effectively block the receptor, especially if a high concentration of agonist is used. | Perform a dose-response experiment to determine the optimal concentration of CE-224,535 for your experimental conditions. Ensure the final concentration accounts for any protein binding in your media. | |
| Agonist concentration is too high: An excessively high concentration of ATP or BzATP can overcome the competitive antagonism of CE-224,535. | Optimize the agonist concentration to the lowest level that provides a robust and reproducible response (typically around the EC80). | |
| Incorrect pre-incubation time: Insufficient pre-incubation with CE-224,535 before agonist addition may not allow for the antagonist to reach equilibrium with the receptor. | Pre-incubate your cells with CE-224,535 for at least 15-30 minutes before adding the agonist. | |
| High background signal or apparent P2X7 receptor activation in the absence of agonist. | Cell stress or death: Damaged or dying cells can release ATP, leading to autocrine/paracrine activation of P2X7 receptors. | Ensure optimal cell health and viability. Handle cells gently and avoid excessive trituration or centrifugation. |
| Contamination of reagents: Reagents may be contaminated with ATP or other P2X7 receptor agonists. | Use high-purity, sterile reagents. Consider treating your media with apyrase to degrade any contaminating ATP. | |
| Variability in experimental results. | Inconsistent cell culture conditions: Cell passage number, density, and differentiation state can all affect P2X7 receptor expression and function. | Maintain consistent cell culture practices. Use cells within a defined passage number range and plate them at a consistent density. |
| Receptor desensitization/sensitization: The timing and duration of agonist and antagonist application can influence the receptor's response state. | Standardize all incubation times and experimental procedures. Be mindful of the potential for changes in receptor sensitivity with prolonged experiments. |
Quantitative Data
Table 1: Potency (IC50) of CE-224,535 on the Human P2X7 Receptor
| Assay Type | Cell Type | Agonist | IC50 (nM) | Reference |
| IL-1β Release | Human LPS-stimulated monocytes | ATP | 1.4 | |
| YO-PRO-1 Uptake | HEK293 cells expressing human P2X7R | ATP | 4.0 | |
| Ethidium Bromide Uptake | HEK293 cells expressing human P2X7R | BzATP | 4.0 |
Experimental Protocols
Calcium Influx Assay
Objective: To measure the inhibition of agonist-induced intracellular calcium influx by CE-224,535.
Methodology:
-
Cell Preparation: Seed cells expressing the P2X7 receptor in a 96-well black, clear-bottom plate and culture to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium from the cells and wash once with the buffer.
-
Add the dye-loading solution to each well and incubate in the dark at 37°C for 45-60 minutes.
-
-
Wash: Gently wash the cells twice with the buffer to remove extracellular dye.
-
Antagonist Incubation: Add solutions of varying concentrations of CE-224,535 (and a vehicle control) to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or microscope.
-
Agonist Stimulation: Add a solution of ATP or BzATP at a pre-determined optimal concentration to each well.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time to capture the calcium influx.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline (F0) and normalize it to the baseline (ΔF/F0). Plot the response against the concentration of CE-224,535 to determine the IC50 value.
Dye Uptake Assay (Ethidium Bromide or YO-PRO-1)
Objective: To assess the blockade of P2X7 receptor pore formation by CE-224,535.
Methodology:
-
Cell Preparation: Prepare cells as described for the calcium influx assay.
-
Assay Buffer: Resuspend cells in a low-divalent cation buffer to potentiate P2X7 receptor activity.
-
Antagonist Incubation: Pre-incubate the cells with various concentrations of CE-224,535 for 15-30 minutes.
-
Dye and Agonist Addition: Add a solution containing the fluorescent dye (e.g., Ethidium Bromide or YO-PRO-1) and the P2X7 receptor agonist (ATP or BzATP).
-
Incubation: Incubate the plate for an optimized period (e.g., 15-30 minutes) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no agonist) and plot the inhibition of dye uptake as a function of CE-224,535 concentration to calculate the IC50.
IL-1β Release Assay
Objective: To quantify the inhibition of P2X7 receptor-mediated IL-1β release by CE-224,535.
Methodology:
-
Cell Priming:
-
Seed immune cells (e.g., monocytes or macrophages) in a multi-well plate.
-
Prime the cells with lipopolysaccharide (LPS) for 2-4 hours to induce the expression of pro-IL-1β.
-
-
Wash: Gently wash the cells to remove the LPS.
-
Antagonist Incubation: Add fresh serum-free media containing different concentrations of CE-224,535 and pre-incubate for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with ATP or BzATP for 30-60 minutes to activate the P2X7 receptor and induce IL-1β processing and release.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of IL-1β release against the concentration of CE-224,535 to determine the IC50 value.
Visualizations
Caption: P2X7 receptor signaling pathway and the inhibitory action of CE-224,535.
References
Validation & Comparative
A Comparative Guide to P2X7 Receptor Antagonists: CE-224535 In Focus
For Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target in a range of inflammatory, neurological, and pain-related disorders. Its activation triggers a cascade of downstream signaling events, including ion influx, inflammasome activation, and the release of pro-inflammatory cytokines. Consequently, the development of potent and selective P2X7 receptor antagonists is an area of intense research. This guide provides a comparative overview of CE-224535, a selective P2X7 receptor antagonist, alongside other notable antagonists, supported by experimental data and detailed methodologies.
Quantitative Comparison of P2X7 Receptor Antagonists
The inhibitory potency of various P2X7 receptor antagonists has been determined using a range of in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) or the negative logarithm of the IC50 (pIC50) values for this compound and other key antagonists.
| Antagonist | Species/Cell Line | Assay Type | IC50 / pIC50 | Reference |
| This compound | Human (HEK293 cells) | BzATP-induced EtBr uptake | pIC50 = 8.4 | [1] |
| Human (LPS-stimulated monocytes) | ATP-induced IL-1β release | pIC50 = 8.85 | [1] | |
| A-438079 | Human (recombinant P2X7 cell line) | Ca2+ influx | pIC50 = 6.9 | [2][3] |
| Human (1321N1 astrocytoma cells) | BzATP-induced Ca2+ influx | IC50 = 300 nM | [4] | |
| Rat (1321N1 astrocytoma cells) | BzATP-induced Ca2+ influx | IC50 = 100 nM | ||
| Rat (1321N1 cells) | BzATP-induced Ca2+ influx | IC50 = 321 nM | ||
| AZD9056 | Human | Not Specified | Discontinued | |
| JNJ-54175446 | Human (hP2X7 receptor) | Not Specified | pIC50 = 8.46 | |
| Rat (rP2X7 receptor) | Not Specified | pIC50 = 8.81 | ||
| Mouse P2X7 | Not Specified | pIC50 = 7.8 | ||
| Dog P2X7 | Not Specified | pIC50 = 7.9 | ||
| Macaque P2X7 | Not Specified | pIC50 = 8.1 |
Clinical Trial Outcomes
Despite promising preclinical data, the translation of P2X7 receptor antagonists into clinical efficacy has been challenging.
This compound: A Phase IIa clinical trial (NCT00628095) was conducted to evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis who had an inadequate response to methotrexate. The study found that CE-224,535 was not efficacious compared to placebo in treating the signs and symptoms of rheumatoid arthritis. However, the drug demonstrated an acceptable safety and tolerability profile.
AZD9056: This antagonist was also evaluated in Phase II clinical trials for rheumatoid arthritis. While a Phase IIa study showed some positive signals, a subsequent Phase IIb study did not demonstrate a significant clinical benefit over placebo. As a result, the development of AZD9056 for this indication was discontinued.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a complex signaling cascade. Initially, it functions as a non-selective cation channel, leading to the influx of Na+ and Ca2+ and the efflux of K+. Prolonged activation results in the formation of a large transmembrane pore, allowing the passage of molecules up to 900 Da. This leads to the activation of the NLRP3 inflammasome, caspase-1 cleavage, and the subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18.
Experimental Protocols
The evaluation of P2X7 receptor antagonists typically involves a series of in vitro assays to determine their potency and mechanism of action. Below are detailed methodologies for key experiments.
Calcium Influx Assay
This assay measures the ability of an antagonist to block the influx of calcium into cells upon P2X7 receptor activation.
1. Cell Culture:
-
Culture a cell line stably expressing the P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells) in appropriate media.
-
Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Remove the culture medium and incubate the cells with the dye-loading buffer for 45-60 minutes at 37°C in the dark.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) to remove extracellular dye.
3. Compound Incubation:
-
Prepare serial dilutions of the test antagonist (e.g., this compound) in HBSS.
-
Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
4. Agonist Stimulation and Data Acquisition:
-
Prepare a solution of a P2X7 receptor agonist (e.g., ATP or BzATP) in HBSS.
-
Use a fluorescence microplate reader to measure the baseline fluorescence.
-
Add the agonist solution to the wells to stimulate the P2X7 receptor.
-
Immediately begin recording the fluorescence intensity over time.
5. Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of intracellular calcium.
-
Calculate the percentage of inhibition for each antagonist concentration compared to the control (agonist alone).
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
IL-1β Release Assay
This assay quantifies the ability of an antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.
1. Cell Culture and Priming:
-
Culture immune cells, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Prime the cells with lipopolysaccharide (LPS) for a few hours to induce the expression of pro-IL-1β.
2. Compound Incubation:
-
Wash the primed cells and resuspend them in fresh medium.
-
Add serial dilutions of the P2X7 receptor antagonist to the cells and incubate for 30-60 minutes.
3. Agonist Stimulation:
-
Stimulate the cells with a P2X7 receptor agonist (e.g., ATP or BzATP) for 30-60 minutes to induce inflammasome activation and IL-1β release.
4. Sample Collection:
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant for IL-1β measurement.
5. IL-1β Quantification:
-
Quantify the amount of IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
6. Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each antagonist concentration compared to the control (agonist alone).
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
Conclusion
This compound is a potent and selective P2X7 receptor antagonist that has been extensively characterized in preclinical studies. While it demonstrated a favorable safety profile, it did not achieve its primary efficacy endpoints in a Phase IIa clinical trial for rheumatoid arthritis. This highlights the ongoing challenge in translating the preclinical promise of P2X7 receptor antagonism into clinical success. Further research is necessary to fully understand the therapeutic potential of targeting the P2X7 receptor in various disease contexts and to develop next-generation antagonists with improved clinical efficacy. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in this field.
References
P2X7 Receptor Antagonists in Rheumatoid Arthritis: A Comparative Analysis of CE-224535 and AZD9056 Efficacy
A detailed review of the clinical efficacy of two selective P2X7 receptor antagonists, CE-224535 and AZD9056, in the treatment of rheumatoid arthritis (RA). This guide synthesizes data from key clinical trials to provide a comparative overview for researchers, scientists, and drug development professionals.
This report provides a head-to-head comparison of the clinical efficacy of this compound and AZD9056, two investigational P2X7 receptor antagonists for the treatment of rheumatoid arthritis. Despite a strong preclinical rationale for targeting the P2X7 receptor in inflammatory diseases, both compounds ultimately failed to demonstrate significant clinical benefit in Phase II trials. This guide summarizes the available quantitative data, details the experimental protocols of the pivotal studies, and visualizes the underlying signaling pathway and clinical trial workflows.
Mechanism of Action: Targeting the P2X7 Receptor in Inflammation
Both this compound and AZD9056 are small molecule antagonists of the P2X7 receptor, a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP).[1][2] In the context of rheumatoid arthritis, the activation of the P2X7 receptor on immune cells is a key step in the inflammatory cascade. Extracellular ATP, often released from damaged cells, acts as a "danger signal."[1] Binding of ATP to the P2X7 receptor triggers the assembly of the NLRP3 inflammasome, which in turn leads to the cleavage and release of the potent pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][3] These cytokines are known to play a crucial role in the synovitis and joint destruction characteristic of rheumatoid arthritis. By blocking the P2X7 receptor, this compound and AZD9056 were hypothesized to inhibit this inflammatory cascade.
Clinical Efficacy Comparison
The clinical development of both this compound and AZD9056 for rheumatoid arthritis did not progress beyond Phase II studies due to a lack of convincing efficacy.
This compound Clinical Trial Results
A Phase IIa, randomized, double-blind, placebo-controlled study (NCT00628095) evaluated the efficacy and safety of this compound in patients with active RA who had an inadequate response to methotrexate. The primary endpoint was the American College of Rheumatology 20% (ACR20) response rate at Week 12. The study found no significant difference between this compound and placebo.
| Endpoint (at Week 12) | This compound (500 mg bid) | Placebo | p-value |
| ACR20 Response Rate | 34.0% | 36.2% | 0.591 |
| ACR50 Response Rate | Not Statistically Significant | Not Statistically Significant | - |
| ACR70 Response Rate | Not Statistically Significant | Not Statistically Significant | - |
| Change in DAS28-CRP | Not Statistically Significant | Not Statistically Significant | - |
Table 1: Efficacy Results of the Phase IIa Trial of this compound in Rheumatoid Arthritis.
AZD9056 Clinical Trial Results
AZD9056 was evaluated in two Phase II studies. A smaller, dose-escalating Phase IIa study showed a promising signal, with a higher ACR20 response rate at the highest dose compared to placebo. However, a larger, six-month Phase IIb study (NCT00520572) failed to confirm these findings, showing no clinically or statistically significant effect on the signs and symptoms of RA compared to placebo.
| Study | Endpoint | AZD9056 | Placebo |
| Phase IIa | ACR20 Response Rate (at 4 weeks, 400 mg/day) | 65% | 27% |
| Phase IIb | ACR20 Response Rate (at 6 months, all doses) | No Statistically Significant Effect | No Statistically Significant Effect |
Table 2: Efficacy Results of the Phase II Trials of AZD9056 in Rheumatoid Arthritis.
Experimental Protocols
The clinical trials for both this compound and AZD9056 shared similar designs, targeting a patient population with established rheumatoid arthritis and an inadequate response to standard-of-care treatment.
This compound Phase IIa Study (NCT00628095)
-
Objective: To evaluate the efficacy and safety of this compound in patients with active RA and an inadequate response to methotrexate (MTX).
-
Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients aged ≥18 years with active RA who were on a stable background dose of ≥7.5 mg of MTX.
-
Intervention: Patients were randomized to receive either this compound (500 mg twice daily) or a matching placebo for 12 weeks.
-
Primary Outcome Measure: The proportion of patients achieving an ACR20 response at Week 12.
-
Secondary Outcome Measures: ACR50 and ACR70 response rates, and change from baseline in the Disease Activity Score 28-joint C-reactive protein (DAS28-CRP).
AZD9056 Phase IIb Study (NCT00520572)
-
Objective: To assess the efficacy of orally administered AZD9056 on the signs and symptoms of RA.
-
Design: A randomized, double-blind, placebo-controlled, parallel-group study with an open-label etanercept arm.
-
Patient Population: Patients with RA receiving a stable dose of methotrexate or sulphasalazine.
-
Intervention: Patients were randomized to receive one of four doses of AZD9056 (50, 100, 200, or 400 mg once daily), matching placebo, or subcutaneous etanercept (50 mg once a week) for 6 months.
-
Primary Outcome Measure: The proportion of patients meeting the ACR20 criteria at 6 months.
Conclusion
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating P2X7 Receptor Signaling during Rheumatoid Arthritis: New Therapeutic Approaches for Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CE-224,535: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the selectivity profile of CE-224,535, a potent P2X7 receptor antagonist, against other P2X receptor subtypes. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental methodologies, and visual representations to facilitate a thorough understanding of CE-224,535's specificity.
Executive Summary
CE-224,535 demonstrates high selectivity for the human P2X7 receptor. In vitro studies have established its sub-micromolar potency at the target receptor, while exhibiting minimal to no activity against other P2X receptor family members, including P2X1, P2X2, P2X3, and P2X4, at concentrations up to 10 µM. This remarkable selectivity profile positions CE-224,535 as a valuable tool for investigating the specific roles of the P2X7 receptor in various physiological and pathological processes.
Comparative Selectivity Profile of CE-224,535
The following table summarizes the inhibitory activity of CE-224,535 against a panel of human P2X receptors. Data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the receptor's response.
| P2X Receptor Subtype | CE-224,535 IC50 (µM) |
| P2X1 | >10 |
| P2X2 | >10 |
| P2X3 | >10 |
| P2X4 | >10 |
| P2X7 | 0.004 |
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY and Duplantier et al., 2011.
Experimental Methodologies
The determination of CE-224,535's potency and selectivity involves robust in vitro assays. The following sections detail the typical experimental protocols employed.
P2X7 Receptor Antagonist Potency Assessment (Yo-Pro-1 Dye Uptake Assay)
The potency of CE-224,535 at the human P2X7 receptor was determined using a fluorescent dye uptake assay with the Yo-Pro-1 iodide dye. This assay measures the permeability of the cell membrane upon P2X7 receptor activation.
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor.
Protocol:
-
Cell Preparation: HEK293-hP2X7 cells are seeded into 96-well plates and cultured to form a confluent monolayer.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of CE-224,535 or vehicle control for a specified period.
-
Agonist and Dye Addition: A solution containing a P2X7 receptor agonist (e.g., BzATP) and the Yo-Pro-1 fluorescent dye is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The influx of Yo-Pro-1 into the cells, indicative of P2X7 receptor channel opening, is measured over time using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the concentration of CE-224,535 to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced dye uptake.
P2X Receptor Selectivity Screening (Electrophysiology)
The selectivity of CE-224,535 against other P2X receptor subtypes is typically assessed using whole-cell patch-clamp electrophysiology. This technique directly measures the ion channel activity of the receptors in response to an agonist in the presence and absence of the test compound.
Cell Lines: HEK293 cells individually expressing different human P2X receptor subtypes (e.g., P2X1, P2X2, P2X3, P2X4).
Protocol:
-
Cell Preparation: HEK293 cells expressing a specific P2X receptor subtype are prepared for patch-clamp recording.
-
Whole-Cell Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to allow electrical access to the cell's interior.
-
Agonist Application: A specific agonist for the P2X receptor subtype being tested is applied to the cell to elicit an inward current, which is measured by the patch-clamp amplifier.
-
Compound Application: The cells are then pre-incubated with CE-224,535 at a high concentration (e.g., 10 µM).
-
Co-application and Measurement: The agonist is co-applied with CE-224,535, and the resulting current is measured.
-
Data Analysis: The percentage of inhibition of the agonist-induced current by CE-224,535 is calculated to determine its activity at each P2X receptor subtype. A lack of significant inhibition indicates selectivity for the P2X7 receptor.
Signaling Pathway Context
CE-224,535 exerts its effect by blocking the P2X7 receptor, an ATP-gated ion channel. Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in ion flux and downstream signaling events, including the release of pro-inflammatory cytokines like IL-1β. By selectively antagonizing this receptor, CE-224,535 can modulate these inflammatory pathways.
This guide underscores the highly selective nature of CE-224,535 for the P2X7 receptor. The provided data and experimental frameworks offer a valuable resource for researchers investigating purinergic signaling and developing novel therapeutics targeting the P2X7 receptor.
Validating Cellular Target Engagement of CE-224535: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of CE-224535, a selective antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel that plays a significant role in inflammation and immune responses.[1][2] Validating that a compound like this compound reaches and interacts with its intended target in a cellular context is a critical step in drug discovery, providing confidence in its mechanism of action and guiding further development.[3]
This document outlines key experimental approaches, presents comparative data for this compound and other P2X7 antagonists, and provides detailed experimental protocols.
Comparison of Cellular Target Engagement Assays
Validating the interaction of this compound with the P2X7 receptor within a cell can be approached through direct and indirect methods. Direct assays measure the physical interaction between the compound and the receptor, while indirect (or functional) assays measure the downstream consequences of this interaction.
| Assay Type | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of the target protein upon ligand binding. | Label-free, applicable to native proteins in a cellular environment. | Can be technically demanding and may not be suitable for all targets. |
| Calcium Flux Assay | Measures the inhibition of ATP-induced calcium influx through the P2X7 ion channel. | High-throughput, directly measures a key function of the ion channel. | Indirect measure of target engagement, can be influenced by off-target effects. |
| IL-1β Release Assay | Measures the inhibition of ATP-induced release of the pro-inflammatory cytokine IL-1β, a downstream event of P2X7 activation. | Highly physiologically relevant, measures a key biological outcome. | Indirect, involves a more complex signaling cascade, potentially more variability. |
Comparative Efficacy of P2X7 Antagonists
The following table summarizes the reported potency of this compound and other commonly used P2X7 antagonists in functional cellular assays. These values represent the concentration of the antagonist required to inhibit 50% of the cellular response (IC50).
| Compound | Assay Type | Cell Line | IC50 (nM) |
| This compound | IL-1β Release | Human Monocytes | ~90 (IC90 in human blood)[1] |
| A-438079 | IL-1β Release | Spinal Cord Slices | Effective at 10 µM[4] |
| Brilliant Blue G (BBG) | Dye Uptake | J774.G8 | 1.3 - 2.6 µM |
| AZ11645373 | Dye Uptake | U937 | 10 µM |
Note: Direct comparative IC50 values for this compound in cellular assays are not widely published in the public domain. The provided value is an IC90 from human blood, indicating high potency. The other values are from different studies and assays, highlighting the need for head-to-head comparisons under identical conditions.
Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by its endogenous agonist, ATP, leads to the opening of a non-selective cation channel, resulting in calcium influx and potassium efflux. This initial event triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as IL-1β.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
CE-224535 in P2X7 Receptor Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the P2X7 receptor, the selection of appropriate controls is paramount for robust and reproducible results. This guide provides a comprehensive comparison of CE-224535 as a negative control in P2X7 studies, with supporting experimental data and protocols.
This compound is a selective antagonist of the human P2X7 receptor that has been evaluated in clinical trials for autoimmune diseases such as rheumatoid arthritis.[1][2][3][4][5] Its specificity makes it a candidate for use as a negative control to demonstrate that an observed effect is mediated by P2X7 receptor activation. An ideal negative control should be a compound that is structurally related to the active drug but lacks the specific activity being studied. While this compound is an active antagonist, its use as a control lies in its ability to block P2X7-mediated effects, thereby confirming the receptor's involvement.
Comparative Analysis of P2X7 Receptor Antagonists
The following table summarizes the properties of this compound and other commonly used P2X7 receptor antagonists. This data is essential for selecting the most appropriate antagonist for a given experimental design.
| Compound | Type | Species Specificity (Human vs. Rodent) | Key Applications | Reported IC50 (Human P2X7) | Reference |
| This compound | Selective Antagonist | Potent for human P2X7 | In vitro and in vivo studies of inflammation and autoimmune disease | ~90-fold over IC90 in human blood at 0.44 µM | |
| A-438079 | Selective Antagonist | Active on human and rat P2X7 | In vitro studies of osteoclast formation | Not specified in provided abstracts | |
| AZ10606120 | Selective Antagonist | Not specified in provided abstracts | In vitro cancer studies | Not specified in provided abstracts | |
| KN-62 | Antagonist | Blocks ATP-induced cell death | In vitro cell-based assays | Concentration-dependent blockage | |
| Oxidized ATP (oATP) | Irreversible Antagonist | Broadly used | In vitro studies of osteoclast formation | Dose-dependent inhibition | |
| PPADS | Non-selective P2 Antagonist | Broadly used | In vitro cell-based assays | Concentration-dependent blockage |
P2X7 Receptor Signaling and Experimental Workflow
The activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade with multiple downstream effects. Understanding this pathway is crucial for designing and interpreting experiments.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor, a ligand-gated ion channel, by high concentrations of extracellular ATP leads to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion flux triggers the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. Prolonged activation of the P2X7 receptor can also lead to the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da, which can ultimately result in cell death.
Caption: P2X7 receptor activation by ATP triggers ion flux, inflammasome activation, cytokine release, and potential cell death.
Experimental Workflow for Evaluating P2X7 Antagonists
A typical workflow to assess the efficacy of a P2X7 antagonist like this compound involves stimulating cells with a P2X7 agonist (e.g., ATP or BzATP) in the presence and absence of the antagonist and measuring a downstream effect.
Caption: A generalized workflow for assessing the inhibitory activity of P2X7 receptor antagonists.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of P2X7 receptor studies. Below are protocols for key experiments used to characterize P2X7 antagonists.
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation.
-
Cell Preparation: Plate P2X7-expressing cells (e.g., HEK293 cells stably expressing human P2X7 receptor or primary immune cells) in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Treatment: Pre-incubate the cells with varying concentrations of this compound or other P2X7 antagonists for a specified time (e.g., 15-30 minutes). Include a vehicle control.
-
Agonist Stimulation: Stimulate the cells with a P2X7 agonist such as ATP or BzATP.
-
Measurement: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.
-
Data Analysis: Calculate the change in fluorescence to determine the extent of calcium influx. Compare the response in antagonist-treated wells to the control wells to determine the inhibitory effect.
Dye Uptake Assay
This assay assesses the formation of the large, non-selective pore associated with prolonged P2X7 activation.
-
Cell Preparation: Plate P2X7-expressing cells in a suitable format (e.g., 96-well plate).
-
Antagonist Treatment: Pre-incubate cells with the desired concentrations of this compound or other antagonists.
-
Agonist and Dye Addition: Add the P2X7 agonist (ATP or BzATP) along with a fluorescent dye that is normally membrane-impermeant (e.g., YO-PRO-1, TO-PRO-3, or ethidium bromide).
-
Incubation: Incubate for a period sufficient to allow for pore formation and dye uptake (e.g., 10-30 minutes).
-
Measurement: Measure the fluorescence of the cells using a fluorescence microscope or plate reader.
-
Data Analysis: Quantify the fluorescence intensity as an indicator of dye uptake and, therefore, pore formation. Compare the results from antagonist-treated cells with controls.
IL-1β Release Assay
This assay quantifies the release of the pro-inflammatory cytokine IL-1β, a key downstream consequence of P2X7 activation in immune cells.
-
Cell Priming: Prime immune cells (e.g., primary monocytes or macrophages) with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
-
Antagonist Treatment: Pre-incubate the primed cells with this compound or other antagonists.
-
Agonist Stimulation: Stimulate the cells with a P2X7 agonist (ATP or BzATP) to trigger inflammasome activation and IL-1β release.
-
Supernatant Collection: Collect the cell culture supernatant after an appropriate incubation period.
-
Measurement: Quantify the concentration of IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Compare the amount of IL-1β released from antagonist-treated cells to that from control cells.
Conclusion
This compound serves as a valuable tool in P2X7 receptor research. Its high selectivity for the human P2X7 receptor makes it an effective antagonist for confirming the involvement of this receptor in various cellular processes. When used in conjunction with appropriate positive controls (P2X7 agonists) and compared to other known antagonists, this compound can significantly contribute to the generation of reliable and interpretable data in studies of inflammation, immunity, and beyond. The provided experimental protocols and comparative data offer a foundation for researchers to design and execute rigorous P2X7-related investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CE-224535 and JNJ-54175446 in P2X7 Receptor Antagonism
In the landscape of therapeutic development targeting the P2X7 receptor, two notable antagonists, CE-224535 and JNJ-54175446, have emerged with distinct clinical trajectories. While both compounds exhibit potent antagonism of the P2X7 receptor, their development has focused on different therapeutic areas: this compound for autoimmune conditions such as rheumatoid arthritis, and JNJ-54175446 for neurological and psychiatric disorders, including major depressive disorder. This guide provides a comprehensive head-to-head comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
Both this compound and JNJ-54175446 are selective antagonists of the P2X7 receptor, an ATP-gated ion channel.[1][2] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often present at sites of inflammation and cell stress, leads to the opening of a non-selective cation channel.[2] This influx of Ca2+ and Na+ and efflux of K+ triggers a cascade of downstream signaling events, most notably the activation of the NLRP3 inflammasome. This leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[3] By blocking the P2X7 receptor, both this compound and JNJ-54175446 inhibit this inflammatory cascade.
Potency and In Vitro Performance
A direct comparison of the inhibitory potency of this compound and JNJ-54175446 reveals that both are highly potent antagonists of the human P2X7 receptor.
| Compound | Target | Assay | IC50 / pIC50 | Reference |
| This compound | Human P2X7 | ATP-induced IL-1β release in LPS-stimulated human monocytes | 1.4 nM (pIC50 = 8.85) | [4] |
| Human P2X7 | BzATP-induced EtBr uptake in HEK293 cells | 4 nM (pIC50 = 8.4) | ||
| JNJ-54175446 | Human P2X7 | Not Specified | pIC50 = 8.46 | Not specified in provided context |
| Rat P2X7 | Not Specified | pIC50 = 8.81 | Not specified in provided context |
Preclinical Pharmacokinetics
Pharmacokinetic profiles in preclinical species provide insights into the potential clinical behavior of these compounds.
| Compound | Species | Administration | Bioavailability | Key Findings | Reference |
| This compound | Rat | Oral | Low | Low clearance and large volume of distribution. | |
| Dog | Oral | 59% | Adequate oral bioavailability. | Not specified in provided context | |
| Monkey | Oral | 22% | Adequate oral bioavailability. | Not specified in provided context | |
| JNJ-54175446 | Rat | Oral | Good | Brain penetrant. | |
| Human | Oral | Food increases bioavailability | AUC increased dose-proportionally. |
Clinical Development and Efficacy
The clinical development paths for this compound and JNJ-54175446 have diverged, reflecting their intended therapeutic applications.
This compound was evaluated in a Phase IIa clinical trial for patients with active rheumatoid arthritis who had an inadequate response to methotrexate. The study did not meet its primary efficacy endpoint, with no significant difference in the American College of Rheumatology 20% (ACR20) response rate compared to placebo.
JNJ-54175446 is being investigated for the treatment of major depressive disorder, leveraging its ability to penetrate the central nervous system and modulate neuroinflammation. A first-in-human study in healthy participants demonstrated that it was safe and well-tolerated and inhibited ex-vivo IL-1β release.
Experimental Protocols
BzATP-Induced IL-1β Release Assay in Human Monocytes
This assay is crucial for evaluating the in vitro potency of P2X7 receptor antagonists.
Detailed Methodology:
-
Cell Isolation: Isolate primary human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes using CD14 magnetic beads.
-
Cell Culture and Priming: Plate the isolated monocytes in a 96-well plate. Prime the cells with lipopolysaccharide (LPS) to upregulate pro-IL-1β expression.
-
Antagonist Treatment: Pre-incubate the primed monocytes with varying concentrations of this compound or JNJ-54175446 for a specified period (e.g., 30 minutes).
-
P2X7R Stimulation: Add a P2X7 receptor agonist, such as 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), to stimulate the receptor and induce IL-1β release.
-
Sample Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatants.
-
Quantification: Measure the concentration of mature IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
In Vivo Model: Streptococcal Cell Wall-Induced Arthritis in Rats
This model is relevant for evaluating the efficacy of anti-inflammatory compounds like this compound for rheumatoid arthritis.
Detailed Methodology:
-
Induction: Induce arthritis in susceptible rat strains, such as Lewis rats, by a single intraperitoneal injection of a sterile aqueous suspension of streptococcal cell wall (SCW) fragments.
-
Treatment: Begin daily oral administration of this compound or a vehicle control at a predetermined dose.
-
Clinical Assessment: Monitor the development and severity of arthritis by measuring parameters such as paw volume (plethysmometry) and clinical scoring of joint inflammation.
-
Histopathological Analysis: At the end of the study, euthanize the animals and collect the affected joints. Process the joints for histological examination to assess the degree of synovial inflammation, cartilage destruction, and bone erosion.
In Vivo Model: Chronic Mild Stress in Rodents
This model is utilized to induce depressive-like behaviors in rodents and is relevant for testing compounds like JNJ-54175446.
Detailed Methodology:
-
Stress Protocol: Subject rodents (mice or rats) to a regimen of various unpredictable and mild stressors for a prolonged period (e.g., 4-8 weeks). Stressors may include periods of wet bedding, cage tilting, social isolation, and alterations in the light-dark cycle.
-
Treatment: During the stress period, administer JNJ-54175446 or a vehicle control daily.
-
Behavioral Assessment: Evaluate depressive-like behaviors using validated tests such as the sucrose preference test to measure anhedonia and the forced swim test or tail suspension test to assess behavioral despair.
-
Neurochemical and Cellular Analysis: Following behavioral testing, collect brain tissue to measure relevant biomarkers, including levels of pro-inflammatory cytokines (e.g., IL-1β) and markers of microglial activation.
Conclusion
This compound and JNJ-54175446 are both potent P2X7 receptor antagonists with distinct preclinical and clinical profiles. While this compound showed promise in preclinical models of arthritis, it did not translate to clinical efficacy in rheumatoid arthritis. In contrast, JNJ-54175446, with its brain-penetrant properties, is actively being investigated for major depressive disorder, highlighting the therapeutic potential of targeting neuroinflammation via the P2X7 receptor. The data and protocols presented in this guide offer a comparative framework for researchers in the field to understand the nuances of these two important tool compounds and to inform the design of future studies targeting the P2X7 receptor.
References
Navigating Species Selectivity: A Comparative Guide to the P2X7 Receptor Antagonist CE-224535
For researchers, scientists, and drug development professionals, understanding the species-specific activity of pharmacological tool compounds is paramount for the accurate interpretation of preclinical data and its translation to human clinical trials. This guide provides a comprehensive comparison of the P2X7 receptor antagonist CE-224535, focusing on its cross-reactivity with human, rat, and mouse P2X7 receptors. The information is supported by available experimental data and detailed methodologies for key assays used in the characterization of P2X7 antagonists.
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and immune responses, making it an attractive therapeutic target for a range of diseases. This compound (also known as PF-04905428) is a selective antagonist of the human P2X7 receptor that has been investigated in clinical trials for rheumatoid arthritis.[1][2][3] However, a critical aspect for preclinical evaluation is its potency and selectivity across different species, particularly in commonly used rodent models.
Unveiling Species-Dependent Potency of this compound
Available data indicates that this compound is a potent antagonist of the human P2X7 receptor, with reported IC50 values in the low nanomolar range. In contrast, it exhibits significantly weaker activity against rodent P2X7 receptors. This species selectivity is a crucial consideration for researchers using rat or mouse models to study the therapeutic potential of P2X7 antagonism.
| Compound | Species | Assay Type | Potency (IC50) | pIC50 | Reference |
| This compound | Human | IL-1β release | ~1.4 nM | 8.85 | [4] |
| Human | YO-PRO-1 uptake | ~4 nM | 8.4 | [4] | |
| Rat | in vivo IL-1β release | Weak potency (Qualitative) | - | ||
| Mouse | Not explicitly reported | Weak potency (Inferred) | - | ||
| A-740003 | Human | Not specified | 40 nM | 7.4 | |
| Rat | Not specified | 18 nM | 7.7 | ||
| A-438079 | Human | Not specified | Potent | - | |
| Rat | Not specified | Potent | - | ||
| Mouse | Not specified | ~10-fold less potent than human/rat | - | ||
| Brilliant Blue G (BBG) | Rat | Not specified | More potent than human | - | |
| Human | Not specified | Less potent than rat | - | ||
| KN-62 | Human | Not specified | Potent | - | |
| Rat | Not specified | Inactive at high concentrations | - |
Table 1: Comparative Potency of P2X7 Receptor Antagonists. This table summarizes the reported potency of this compound and other common P2X7 antagonists against human, rat, and mouse P2X7 receptors. Note the significant species-dependent difference in potency for this compound.
Understanding the P2X7 Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream events, central to its role in inflammation. The following diagram illustrates the key signaling pathway.
Figure 1: P2X7 Receptor Signaling Pathway. Activation of the P2X7 receptor by ATP leads to ion flux, large pore formation, and ultimately the release of the pro-inflammatory cytokine IL-1β.
Experimental Protocols for P2X7 Receptor Antagonist Characterization
The following are detailed methodologies for key in vitro assays used to assess the potency and efficacy of P2X7 receptor antagonists like this compound.
Calcium Imaging Assay
This assay measures the influx of calcium into cells upon P2X7 receptor activation.
Figure 2: Calcium Imaging Assay Workflow. A schematic representation of the steps involved in a calcium imaging assay to determine the potency of a P2X7R antagonist.
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing the P2X7 receptor of the desired species (human, rat, or mouse) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of a detergent like Pluronic F-127 to aid in dye solubilization. Incubate for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add the buffered salt solution containing various concentrations of this compound or the vehicle control and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading. Add a P2X7 receptor agonist, such as 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), to all wells and immediately begin kinetic measurement of fluorescence intensity over time.
-
Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F0). The resulting ΔF/F0 values are plotted against the antagonist concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
YO-PRO-1 Uptake Assay
This assay measures the formation of large pores in the cell membrane, a hallmark of sustained P2X7 receptor activation, by assessing the uptake of the fluorescent dye YO-PRO-1.
Protocol:
-
Cell Culture: Seed cells expressing the P2X7 receptor in a 96-well plate as described for the calcium imaging assay.
-
Compound Incubation: Wash the cells with a low-divalent cation saline solution. Add the saline solution containing various concentrations of this compound or vehicle control and incubate.
-
Dye and Agonist Addition: Add a solution containing both the P2X7R agonist (e.g., ATP or BzATP) and the fluorescent dye YO-PRO-1.
-
Fluorescence Measurement: Incubate the plate for a specific period (e.g., 10-30 minutes) at 37°C. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for YO-PRO-1.
-
Data Analysis: Background fluorescence is subtracted from all readings. The percentage of inhibition is calculated relative to the agonist-only control, and IC50 values are determined as described above.
IL-1β Release Assay
This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells, a key downstream consequence of P2X7 receptor activation.
Protocol:
-
Cell Culture and Priming: Plate immune cells (e.g., primary monocytes, macrophages, or a suitable cell line) in a 24- or 96-well plate. Prime the cells with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
-
Compound Incubation: Wash the cells to remove the LPS-containing medium. Add fresh serum-free medium containing various concentrations of this compound or vehicle control and incubate for 30-60 minutes.
-
Agonist Stimulation: Add a P2X7 receptor agonist (e.g., ATP or BzATP) to the wells and incubate for an appropriate time (e.g., 30-60 minutes) to induce IL-1β processing and release.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the agonist-only control. Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.
Conclusion
This compound is a potent antagonist of the human P2X7 receptor but displays significantly weaker activity on rodent orthologs. This species-dependent pharmacology is a critical factor for researchers to consider when designing and interpreting preclinical studies. The provided experimental protocols offer a foundation for the in vitro characterization of this compound and other P2X7 receptor modulators across different species, facilitating a more robust and translatable research pipeline. A thorough understanding of the cross-reactivity of tool compounds is essential for the successful development of novel therapeutics targeting the P2X7 receptor.
References
- 1. glpbio.com [glpbio.com]
- 2. PF-04905428 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF-04905428 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Benchmarking CE-224535: A Comparative Guide to Commercially Available P2X7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P2X7 receptor antagonist CE-224535 against a selection of other commercially available P2X7 inhibitors. The data presented is compiled from publicly available scientific literature and manufacturer's specifications to aid researchers in selecting the most appropriate tool for their studies.
The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation and has emerged as a significant therapeutic target for a range of immunological and neurological disorders. Its activation triggers a cascade of downstream events, including ion flux, inflammasome activation, and the release of pro-inflammatory cytokines such as IL-1β. The inhibitors benchmarked in this guide are potent and selective antagonists of the P2X7 receptor, each with a unique pharmacological profile.
Comparative Performance Data
The following table summarizes the in vitro potency of this compound and other commercially available P2X7 inhibitors. Data is presented as IC50 values (in nanomolar, nM) for the inhibition of key P2X7-mediated events: calcium influx, dye uptake, and IL-1β release in human cell systems.
| Compound | Calcium Influx IC50 (nM) | Dye Uptake IC50 (nM) | IL-1β Release IC50 (nM) | Selectivity Notes |
| This compound | Data not available | ~4 | ~1.4 | High selectivity against a panel of other receptors and channels.[1] |
| A-740003 | 40[1] | 92[1] | 156[1] | Highly selective for P2X7 over other P2X and P2Y receptors.[1] |
| JNJ-47965567 | pIC50: 8.3 (~5) | Data not available | pIC50: 7.5 (~32) | Selective over a panel of 50 other receptors, ion channels, and transporters. |
| GSK1482160 | pIC50: 8.5 (~3.16) | Data not available | Data not available | Negative allosteric modulator with high selectivity for the P2X7 receptor. |
| AZD9056 | 11.2 | Data not available | Data not available | Selective for the P2X7 receptor. |
Note: pIC50 values have been converted to IC50 (nM) for direct comparison. "Data not available" indicates that the information was not readily found in the surveyed public literature.
P2X7 Signaling Pathway and Inhibition
Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a signaling cascade leading to inflammation. The diagram below illustrates the key steps in this pathway and the points of inhibition by P2X7 antagonists.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate the design and execution of comparative studies.
Calcium Influx Assay (Fluorescence-Based)
This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293-hP2X7, THP-1 monocytes)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) or other suitable physiological buffer
-
P2X7 receptor agonist (e.g., ATP, BzATP)
-
Test inhibitors (e.g., this compound)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed cells into 96-well plates and culture overnight to allow for adherence.
-
Dye Loading: Wash cells with HBSS and then incubate with the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in the dark at 37°C for 30-60 minutes.
-
Wash: Gently wash the cells two to three times with HBSS to remove extracellular dye.
-
Inhibitor Incubation: Add the test inhibitors at various concentrations to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Signal Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Agonist Stimulation: Inject the P2X7 agonist (e.g., ATP to a final concentration of 1-5 mM) and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity, indicative of intracellular calcium concentration, is measured. The peak fluorescence response is used to determine the inhibitory effect of the compound, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Dye Uptake Assay
This assay measures the formation of the large pore associated with sustained P2X7 receptor activation, which allows the passage of fluorescent dyes like YO-PRO-1 or ethidium bromide into the cell.
Materials:
-
Cells expressing the P2X7 receptor
-
Fluorescent dye (e.g., YO-PRO-1, ethidium bromide)
-
Physiological buffer
-
P2X7 receptor agonist (e.g., ATP, BzATP)
-
Test inhibitors
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed cells in 96-well plates and culture overnight.
-
Inhibitor and Dye Incubation: Wash the cells with buffer and then add the buffer containing the fluorescent dye and the test inhibitors at various concentrations.
-
Agonist Stimulation: After a brief incubation (e.g., 5-10 minutes), add the P2X7 agonist.
-
Signal Measurement: Measure the fluorescence intensity at regular intervals for up to 30-60 minutes.
-
Data Analysis: The rate of increase in fluorescence, corresponding to dye uptake, is calculated. The percentage of inhibition is determined relative to the control (agonist alone), and IC50 values are derived from concentration-response curves.
IL-1β Release Assay
This protocol describes the quantification of IL-1β released from immune cells following P2X7 receptor activation.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes)
-
RPMI 1640 cell culture medium
-
Lipopolysaccharide (LPS)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Test inhibitors
-
Human IL-1β ELISA kit
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Priming: Plate the cells in a 24-well or 96-well plate. Prime the cells with LPS (e.g., 1 µg/mL) for 2-4 hours at 37°C to induce the expression of pro-IL-1β.
-
Inhibitor Treatment: Wash the cells to remove LPS. Pre-incubate the cells with various concentrations of the test inhibitors for 30-60 minutes.
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the amount of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control and determine the IC50 value.
References
Safety Operating Guide
Essential Guidance for the Proper Disposal of CE-224535
For Research Use Only: Navigating the Disposal of a Novel Benzamide Compound
Researchers, scientists, and drug development professionals handling CE-224535 are advised to follow stringent disposal protocols to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides essential procedural guidance based on the handling of analogous benzamide compounds. The primary recommendation is to treat this compound as a hazardous chemical waste and consult with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company for specific instructions.[1][2]
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is crucial to implement the following safety measures, derived from best practices for similar chemical compounds:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a laboratory coat.[1][2]
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In the event of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention if irritation develops or persists.
-
Spill Management: In case of a spill, avoid generating dust. The spilled material should be carefully managed by dampening it with 60-70% ethanol and then transferring it to a suitable, labeled container for disposal.
Quantitative Data Summary
The following table summarizes key information for this compound and related benzamide compounds. This data is provided to aid in risk assessment and the implementation of safe handling procedures.
| Property | Value | Source |
| Chemical Class | Benzamide | |
| Recommended Storage | Store locked up in a tightly closed, dry environment. | |
| Spill Cleanup Solvent | 60-70% Ethanol | |
| Hazard Classification | Assumed to be hazardous waste; specific GHS classification unavailable. | Based on general guidance for research compounds and benzamides. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The following protocol outlines the standard procedure for the disposal of solid chemical waste of this nature.
-
Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization and Labeling:
-
Place all this compound waste, including contaminated materials, into a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup.
-
Provide them with all necessary information regarding the waste, including its identity and any known hazards.
-
-
Documentation:
-
Maintain a detailed record of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and regulatory requirements.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
References
Essential Safety & Logistical Guide for Handling CE-224535
Disclaimer: A specific Safety Data Sheet (SDS) for the investigational compound CE-224535 is not publicly available. This guide is therefore based on established best practices for handling potent, novel, or uncharacterized active pharmaceutical ingredients (APIs).[1][2][3] As the toxicological properties of this compound are not fully known, it must be handled with the highest degree of caution to minimize exposure.[1] This information must be supplemented by a formal risk assessment conducted by your institution's Environmental Health & Safety (EHS) department before any work begins.
This document provides essential procedural guidance for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Hazard Assessment and Engineering Controls
Given its status as a selective P2X₇ receptor antagonist intended for clinical study, this compound should be treated as a highly potent API.[4] The primary risk during laboratory operations is the inhalation of airborne powder and inadvertent contact with skin or mucous membranes.
-
Primary Engineering Control: All manipulations of solid this compound, including weighing and solution preparation, must be performed within a certified chemical fume hood, a biological safety cabinet, or, preferably, a containment glove box to prevent the generation of dust and aerosols.
-
Secondary Controls: The laboratory should have restricted access, controlled air pressure, and readily accessible safety showers and eyewash stations.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the compound. The following table summarizes the required PPE for handling this compound.
Table 1: Required Personal Protective Equipment (PPE) for this compound
| PPE Category | Specification and Recommendations | Purpose |
| Hand Protection | Double Gloving: Two pairs of chemotherapy-rated, powder-free nitrile gloves (tested against ASTM D6978 standard). | Prevents skin contact. The outer glove is removed immediately after handling, while the inner glove protects during de-gowning. |
| Body Protection | Disposable Gown: Solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated). Must have long sleeves with tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination. Gown cuff should be tucked under the outer glove. |
| Eye/Face Protection | Chemical Splash Goggles & Face Shield: ANSI Z87.1-rated chemical splash goggles are mandatory. A full-face shield must be worn over the goggles during procedures with a splash risk. | Protects eyes and face from splashes and airborne particles. Standard safety glasses are insufficient. |
| Respiratory Protection | NIOSH-Approved Respirator: A fit-tested N95 respirator is the minimum requirement for handling solids. For procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended. | Prevents inhalation of hazardous particles. Surgical masks offer no respiratory protection from chemical dust. |
| Foot Protection | Disposable Shoe Covers: Two pairs of skid-resistant shoe covers should be worn over laboratory-dedicated footwear. | Prevents the tracking of contamination out of the designated work area. The outer pair is removed upon exiting the immediate handling area. |
| Head/Hair Protection | Bouffant Cap: Must be worn to cover all hair, including facial hair, to prevent contamination of the work area and the compound. | Contains hair and prevents it from collecting airborne particles. |
Experimental Protocols
Adherence to strict, step-by-step protocols is critical for safety.
Protocol 1: Weighing and Solution Preparation of Solid this compound
-
Preparation:
-
Designate a specific area within the fume hood or containment device for the procedure.
-
Cover the work surface with disposable, plastic-backed absorbent liners.
-
Assemble all necessary equipment (e.g., vials, spatulas, solvent, waste bags) and place them inside the containment area before introducing the compound.
-
Perform a pre-work safety check, ensuring the fume hood is functioning correctly and emergency equipment is accessible.
-
Don all PPE as specified in Table 1, following the correct donning sequence.
-
-
Handling the Compound:
-
Carefully open the container of this compound deep within the fume hood.
-
Use a dedicated spatula to slowly transfer the powder to a tared weigh boat or vial. Avoid any rapid movements that could create dust.
-
Once weighing is complete, securely cap the primary compound container.
-
Add solvent to the weighed compound slowly to avoid splashing. Ensure the vial is capped before mixing or vortexing.
-
-
Post-Handling Cleanup (Inside Containment):
-
Wipe down the exterior of the final solution vial with a disposable wipe moistened with 70% ethanol.
-
Clean the spatula and any other reusable items.
-
Place all disposable items (e.g., weigh boat, wipes, outer gloves) into a sealable hazardous waste bag inside the fume hood.
-
Protocol 2: Waste Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: All disposable PPE, absorbent pads, and contaminated lab supplies must be collected in a dedicated, clearly labeled, and sealed hazardous waste container (e.g., "Cytotoxic Waste").
-
Liquid Waste: All solutions containing this compound and any solvents used for decontamination must be collected in a labeled, sealed, and chemically compatible hazardous liquid waste container.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of immediately into a designated, puncture-proof sharps container.
Mandatory Visualizations
The following diagrams illustrate the critical safety workflows for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
